Product packaging for 2-Naphthoic acid(Cat. No.:CAS No. 93-09-4)

2-Naphthoic acid

Cat. No.: B045150
CAS No.: 93-09-4
M. Wt: 172.18 g/mol
InChI Key: UOBYKYZJUGYBDK-UHFFFAOYSA-N
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Description

2-Naphthoic acid (β-Naphthoic acid) is a privileged aromatic carboxylic acid and a versatile building block in advanced organic synthesis and materials science research. Its rigid, planar naphthalene backbone, coupled with the reactive carboxylic acid functional group, makes it an invaluable precursor for constructing complex molecular architectures. In medicinal chemistry, it serves as a core scaffold for developing pharmacologically active compounds, including enzyme inhibitors and receptor ligands, due to its ability to engage in key π-π stacking and hydrophobic interactions. In materials science, this compound is extensively used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it acts as a robust organic linker, imparting structural stability and interesting luminescent or catalytic properties to the resulting materials. Furthermore, its derivatives are crucial in the development of organic semiconductors, dyes, and pigments, leveraging the extended conjugation of the naphthalene system. The mechanism of action in its applications is rooted in its molecular structure: the carboxylic acid allows for facile derivatization (e.g., esterification, amidation) and coordination to metal centers, while the bulky, hydrophobic naphthalene ring system dictates stereoelectronics, influences packing in the solid state, and modulates the overall physicochemical properties of the resulting compounds. This combination of reactivity and structural features provides researchers with a powerful tool for molecular design and functional material exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B045150 2-Naphthoic acid CAS No. 93-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
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InChI Key

UOBYKYZJUGYBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID1059078
Record name 2-Naphthalenecarboxylic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline]
Record name 2-Naphthoic acid
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Flash Point

205 °C
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CAS No.

93-09-4
Record name 2-Naphthoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Naphthoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed examination of the core chemical, physical, and biological properties of 2-Naphthoic acid, tailored for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its fundamental characteristics, experimental applications, and involvement in key biological pathways.

Core Properties of this compound

This compound, a naphthalene derivative with a carboxyl group at the second position, serves as a critical building block in organic synthesis and drug discovery. Its rigid, planar structure and fluorescent nature make it a versatile scaffold for developing novel chemical entities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueCitations
Molecular Formula C₁₁H₈O₂[1][2]
Molar Mass 172.18 g/mol [1][2]
Appearance White to beige crystalline powder or solid[1][3]
Melting Point 183 - 187 °C[1][3]
Boiling Point > 300 °C[1][3]
pKa ~4.17 - 4.2 at 25°C[1][4]
Solubility Soluble in alcohol, diethyl ether, methanol, and ethyl acetate. Slightly soluble in hot water and very slightly soluble in cold water.[1][5][6]
Flash Point 205 °C[1][3]
CAS Number 93-09-4[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

SpectrumKey FeaturesCitations
¹H NMR Signals corresponding to the aromatic protons of the naphthalene ring and a downfield signal for the carboxylic acid proton are observed.[7][8]
¹³C NMR Characteristic signals for the carbon atoms of the naphthalene ring and the carbonyl carbon are present.[7]
IR A strong carbonyl (C=O) stretching band is typically observed around 1680-1700 cm⁻¹.[9]
UV-Vis Exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm in acidic mobile phases.[10]

Experimental Protocols

The following sections detail standardized procedures for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound via Haloform Reaction

This protocol describes a common laboratory-scale synthesis from methyl β-naphthyl ketone.[11]

  • Preparation of Hypochlorite Solution: In a 3-liter flask, dissolve 184 g of sodium hydroxide in approximately 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters. Pass chlorine gas through the solution while maintaining the temperature below 0°C with a salt-ice bath until the solution is neutral to litmus. Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.[11]

  • Oxidation Reaction: Warm the hypochlorite solution to 55°C in a flask equipped with a thermometer and a stirrer. Add 85 g of methyl β-naphthyl ketone. Stir the mixture vigorously. The temperature will rise exothermically; maintain it at 60–70°C by cooling in an ice bath. After the initial exothermic reaction subsides (30-40 minutes), continue stirring for another 30 minutes.[11]

  • Work-up: Destroy any excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.[11] After cooling to room temperature, transfer the mixture to a larger beaker and carefully acidify with 200 mL of concentrated hydrochloric acid to precipitate the crude this compound.[11]

  • Purification: Collect the crude acid by filtration on a Büchner funnel, wash with water, and dry. Recrystallize the dried acid from 95% ethanol to obtain pure this compound.[11]

Purification by Recrystallization

This protocol outlines the general procedure for purifying crude this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[11]

Esterification of this compound

This protocol describes a general Fischer esterification method.

  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of the desired alcohol (e.g., ethanol), which acts as both reactant and solvent.[12]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.[12]

  • Purification: Wash the organic solution sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.[12]

Amide Synthesis from this compound

This protocol details a common method for amide bond formation.

  • Acid Chloride Formation: Convert this compound to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) and add a non-nucleophilic base like triethylamine. Cool the solution in an ice bath.[13]

  • Reaction: Slowly add the 2-naphthoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.[13]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activity, positioning them as interesting scaffolds in drug discovery.

Modulation of NMDA Receptors

This compound and its derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[4][14] Over-activation of these receptors is implicated in various neurological conditions.[4][14] Structure-activity relationship studies have shown that substitutions on the naphthalene ring, particularly at the 3-position, can influence the inhibitory activity and subtype selectivity of these compounds.[4][14]

Nuclear Receptor Interactions

The this compound scaffold is present in ligands for various nuclear receptors, which are key regulators of gene expression.

  • P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been developed as selective antagonists for the P2Y₁₄ receptor, which is involved in inflammatory responses.[15] These antagonists are being explored for their potential therapeutic applications in inflammatory and metabolic diseases.[15]

  • Aryl Hydrocarbon Receptor (AhR) Agonists: Certain hydroxylated and carboxylated naphthoic acids, related to the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid, can act as agonists for the Aryl Hydrocarbon Receptor (AhR).[16] The AhR pathway is involved in regulating responses to environmental stimuli and plays a role in gut immunity.[16]

The general mechanism of action for a ligand-activated nuclear receptor, such as those targeted by this compound derivatives, is depicted below.

Nuclear_Receptor_Signaling cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand This compound Derivative Receptor_Inactive Inactive Receptor Heterodimer (e.g., RXR-PPAR) Ligand->Receptor_Inactive Binding & Activation Receptor_Active Active Receptor Complex Receptor_Inactive->Receptor_Active Conformational Change & Coactivator Recruitment DNA Response Element (e.g., PPRE) Receptor_Active->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Metabolic Regulation) Protein->Response

Caption: General signaling pathway for a Type II nuclear receptor activated by a this compound derivative.

Experimental and Drug Discovery Workflow

The development of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Start Scaffold Selection (this compound) Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Receptor Binding Assay) Purification->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Active Hits Secondary_Screening Secondary Assays (e.g., Cell-based Functional Assays, Dose-Response) Hit_ID->Secondary_Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy & PK/PD (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A representative workflow for drug discovery based on the this compound scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2-Carboxylic Acid

Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₂. It consists of a naphthalene ring substituted with a carboxylic acid group at the C2 position. This compound serves as a crucial intermediate in organic synthesis, including the production of dyes and plant growth regulators.[1][2] Its structural properties also make it a subject of interest in medicinal chemistry; for instance, it has been identified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Core Physicochemical Properties

The key physicochemical data for naphthalene-2-carboxylic acid are summarized in the table below, providing a quantitative overview of its fundamental characteristics.

PropertyValueSource(s)
Molecular Formula C₁₁H₈O₂[1][3][4]
Molecular Weight 172.18 g/mol [1][5][6]
Appearance White to beige crystalline powder or flakes[1]
Melting Point 185-187 °C[1]
Boiling Point >300 °C[1][5]
Flash Point 205 °C[1][6]
Water Solubility <0.5 g/L (at 20 °C)[1][7]
Solubility (Organic) Soluble in alcohol, diethyl ether, methanol, ethyl acetate, and DMSO.[1][2][8] Slightly soluble in hot water.[2]
Acid Dissociation Constant (pKa) 4.17 - 4.2 (at 25 °C)[1][6][9]
Vapor Pressure 5.63 x 10⁻⁵ mmHg (at 25 °C)[1]
Density 1.08 g/cm³[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols relevant to naphthalene-2-carboxylic acid.

Determination of Solubility Class

A systematic approach is used to determine the solubility class of an organic compound, which provides insights into its functional groups and molecular size.[10][11]

Materials:

  • Naphthalene-2-carboxylic acid

  • Micro test tubes

  • Spatula and Pasteur pipette

  • Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), concentrated H₂SO₄, diethyl ether.

Procedure:

  • Water Solubility: Place approximately 25 mg of the compound into a micro test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, it is water-soluble.[10] Given its known properties, naphthalene-2-carboxylic acid will be insoluble.

  • 5% NaOH Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaOH solution. Observe for dissolution. Naphthalene-2-carboxylic acid, being a carboxylic acid, will react to form the water-soluble sodium salt (sodium 2-naphthoate) and thus will dissolve.[11]

  • 5% NaHCO₃ Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[10] Carboxylic acids are strong enough to react with sodium bicarbonate, producing CO₂ gas (effervescence) and the soluble sodium salt. This test distinguishes strong acids (like carboxylic acids) from weak acids (like most phenols).[11]

  • 5% HCl Solubility: This test is for basic compounds (e.g., amines) and is not relevant for an acidic compound like naphthalene-2-carboxylic acid.[10]

  • Concentrated H₂SO₄ Solubility: Compounds that are insoluble in the other solvents but contain functional groups with oxygen or nitrogen atoms will often dissolve in cold, concentrated sulfuric acid.[11] This test indicates the presence of a functional group.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[12][13]

Materials:

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized NaOH solution (e.g., 0.1 M)

  • Naphthalene-2-carboxylic acid

  • Suitable solvent (e.g., a water-methanol mixture to ensure solubility)

Procedure:

  • Sample Preparation: Accurately weigh a sample of naphthalene-2-carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[12]

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Equivalence Point: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[13]

  • pKa Determination: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[12]

Spectroscopic Analysis

Spectroscopic methods provide information about the chemical structure and electronic properties of the molecule.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of naphthalene-2-carboxylic acid is typically measured in a solvent like ethanol or an acidic mobile phase. It shows characteristic absorption maxima that correspond to the electronic transitions within the aromatic naphthalene system.[3] Reported absorption maxima are at 236 nm, 280 nm, and 334 nm.[14] The spectrum can be influenced by the pH of the medium due to the ionization of the carboxylic acid group.[14][15]

  • Infrared (IR) Spectroscopy: An IR spectrum reveals the functional groups present in the molecule. For naphthalene-2-carboxylic acid, key characteristic absorption bands include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and multiple peaks corresponding to the C=C and C-H bonds of the aromatic naphthalene ring.[6][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring, with their chemical shifts and splitting patterns providing information about their positions. A broad singlet far downfield would correspond to the acidic proton of the carboxyl group. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound like naphthalene-2-carboxylic acid.

Solubility_Workflow start Start: ~25 mg of Compound water Test with Water start->water naoh Test with 5% NaOH water->naoh Insoluble res_water_sol Water-Soluble (e.g., low MW polar compounds) water->res_water_sol Soluble nahco3 Test with 5% NaHCO3 naoh->nahco3 Soluble hcl Test with 5% HCl naoh->hcl Insoluble res_strong_acid Strong Acid (e.g., Carboxylic Acid) nahco3->res_strong_acid Soluble (Naphthalene-2-carboxylic Acid) res_weak_acid Weak Acid (e.g., Phenol) nahco3->res_weak_acid Insoluble h2so4 Test with conc. H2SO4 hcl->h2so4 Insoluble res_base Base (e.g., Amine) hcl->res_base Soluble res_neutral Neutral (e.g., Alcohol, Ketone) h2so4->res_neutral Soluble res_inert Inert (e.g., Alkane, Alkyl Halide) h2so4->res_inert Insoluble

Caption: Workflow for solubility classification of an organic compound.

References

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and related physicochemical properties of 2-Naphthoic acid. It also delves into its biological activity as a modulator of N-methyl-D-aspartate (NMDA) receptors, a critical target in drug development. This document includes detailed experimental methodologies and visual representations of key concepts to support advanced research and development.

Core Physicochemical Data: pKa and Dissociation Constant

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and biological interactions. The pKa of this compound has been determined by various methods, with reported values converging in a narrow range. The dissociation constant (Ka) is derived from the pKa value and provides a direct measure of the acid's strength.

ParameterValueSource
pKa 4.17 (at 25°C)[1][2]
4.18[3]
4.2[4]
Average pKa 4.18
Dissociation Constant (Ka) 6.58 x 10⁻⁵Calculated from average pKa

Note: The dissociation constant (Ka) was calculated using the formula: Ka = 10-pKa.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following is a detailed protocol for the determination of the pKa of an aromatic carboxylic acid, such as this compound, using potentiometric titration. This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added.

I. Materials and Reagents:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers and volumetric flasks

II. Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.[1] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, and the final volume adjusted with deionized water.

    • Add a sufficient amount of KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[1]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) to ensure accurate measurements.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[1]

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Begin stirring the solution at a constant, gentle rate.

    • Start the titration by adding the standardized 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point (for this compound, this will be in the basic pH range).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Logical Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Prepare Analyte Solution (this compound + KCl) D Add NaOH in Increments A->D B Prepare Standardized Titrant (0.1 M NaOH) B->D C Calibrate pH Meter E Record pH and Volume C->E D->E Allow stabilization F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Determine Half-Equivalence Point G->H I pKa = pH at Half-Equivalence Point H->I NMDA_Inhibition cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_inhibitor Inhibitor Receptor NMDA Receptor (Closed State) Receptor_Open NMDA Receptor (Open State) Receptor->Receptor_Open Channel Opens Receptor_Blocked NMDA Receptor (Inhibited State) Receptor->Receptor_Blocked Inhibition Ca_Influx Ca²⁺ Influx Receptor_Open->Ca_Influx Allows Glutamate Glutamate Glutamate->Receptor Binds Glycine Glycine Glycine->Receptor Binds Naphthoic_Acid This compound Naphthoic_Acid->Receptor Allosteric Binding No_Ca_Influx No Ca²⁺ Influx Receptor_Blocked->No_Ca_Influx Prevents

References

An In-depth Technical Guide to the Synthesis of 2-Naphthoic Acid from 2-Methylnaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-naphthoic acid from 2-methylnaphthalene. This compound is a valuable intermediate in the synthesis of pharmaceuticals, photochemicals, plant growth hormones, and dyes. This document details the prevalent liquid-phase catalytic oxidation method, explores alternative synthetic strategies, and provides detailed experimental protocols and mechanistic insights.

Liquid-Phase Catalytic Oxidation with Co-Mn-Br

The liquid-phase oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system in acetic acid is the most common and efficient method for synthesizing this compound. This process is known for its high yield and selectivity.

Reaction Principle and Mechanism

The oxidation proceeds via a free-radical chain mechanism. The Co-Mn-Br catalyst system plays a crucial role in the initiation and propagation of the radical chain reaction. Cobalt and manganese ions cycle between their higher and lower oxidation states (Co(III)/Co(II) and Mn(III)/Mn(II)) to generate radical species that abstract a hydrogen atom from the methyl group of 2-methylnaphthalene. The bromide ions act as a promoter, facilitating the regeneration of the active catalyst species.

The overall reaction is as follows:

Reaction_Pathway 2-Methylnaphthalene 2-Methylnaphthalene 2-Naphthoic_Acid This compound 2-Methylnaphthalene->2-Naphthoic_Acid O2, Co-Mn-Br catalyst Acetic Acid, Heat, Pressure

Figure 1: Overall reaction for the synthesis of this compound.

A simplified mechanistic pathway is illustrated below. The reaction is initiated by the oxidation of Co(II) to Co(III), which then reacts with bromide to form a bromine radical. This radical abstracts a hydrogen from the methyl group of 2-methylnaphthalene, initiating a radical chain reaction involving oxygen to form the carboxylic acid.

G Radical_Initiation Radical Initiation Naphthyl_Radical Naphthylmethyl Radical Radical_Initiation->Naphthyl_Radical Peroxy_Radical Peroxy Radical Naphthyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H abstraction Naphthaldehyde 2-Naphthaldehyde Hydroperoxide->Naphthaldehyde Catalyst decomposition 2-NA This compound Naphthaldehyde->2-NA Oxidation

Figure 2: Simplified free-radical oxidation pathway.
Quantitative Data Summary

The following tables summarize the key quantitative data for the Co-Mn-Br catalyzed oxidation of 2-methylnaphthalene to this compound.

Table 1: Effect of Catalyst Composition on Yield [1]

Co:Mn:Br Molar RatioYield of this compound (%)
1:1:185
1:1:293
1:1:388

Reaction Conditions: 120°C, 0.6 MPa, 1% catalyst loading, substrate/solvent (acetic acid) weight ratio of 1:6.

Table 2: Effect of Reaction Temperature on Induction and Reaction Time [1]

Temperature (°C)Induction Time (min)Reaction Time (min)
115>300-
12040120
1301090

Reaction Conditions: Co-Mn-Br (1:1:2), 0.6 MPa.

Table 3: Effect of Reaction Pressure on Yield [1]

Pressure (MPa)Yield of this compound (%)
0.2Low
0.4Moderate
0.693
0.8Decreased

Reaction Conditions: 120°C, Co-Mn-Br (1:1:2).

Table 4: Effect of Water Content on Yield [1]

Water in Acetic Acid (wt%)Yield of this compound (%)
0~93
3Decreased
5Significantly Decreased
7No Reaction

Reaction Conditions: 120°C, 0.6 MPa, Co-Mn-Br (1:1:2).

Detailed Experimental Protocol[1]

The following protocol is a representative procedure for the synthesis of this compound via Co-Mn-Br catalyzed oxidation.

G Charge_Reactor Charge High-Pressure Reactor: - 2-Methylnaphthalene - Acetic Acid - Co, Mn, Br catalysts Seal_Pressurize Seal Reactor and Pressurize with O2 Charge_Reactor->Seal_Pressurize Heat_Stir Heat to Reaction Temperature and Stir Seal_Pressurize->Heat_Stir Monitor_Reaction Monitor O2 Consumption Heat_Stir->Monitor_Reaction Cool_Vent Cool to Room Temperature and Vent Pressure Monitor_Reaction->Cool_Vent Filter_Mixture Filter Reaction Mixture Cool_Vent->Filter_Mixture Separate_Phases Separate Solid and Liquid Phases Filter_Mixture->Separate_Phases Evaporate_Solvent Evaporate Solvent from Liquid Phase to Recover Catalyst Separate_Phases->Evaporate_Solvent Wash_Solid Wash Solid with Water Separate_Phases->Wash_Solid Neutralize_NaOH Neutralize with 5% NaOH Solution Wash_Solid->Neutralize_NaOH Filter_Insolubles Filter any Insolubles Neutralize_NaOH->Filter_Insolubles Precipitate_HCl Precipitate Product with 5% HCl Filter_Insolubles->Precipitate_HCl Filter_Dry Filter and Dry the This compound Product Precipitate_HCl->Filter_Dry End End Filter_Dry->End

Figure 3: Experimental workflow for catalytic oxidation.

Materials and Equipment:

  • 2-Methylnaphthalene

  • Cobalt acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr) or Hydrobromic acid (HBr)

  • Glacial acetic acid

  • 5% Sodium hydroxide solution

  • 5% Hydrochloric acid solution

  • High-pressure stainless-steel autoclave with a stirrer, gas inlet, and temperature and pressure controls

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Charging the Reactor: A high-pressure reactor is charged with 2-methylnaphthalene, glacial acetic acid (typically in a 1:6 weight ratio of substrate to solvent), and the catalyst components (e.g., cobalt acetate, manganese acetate, and sodium bromide in a 1:1:2 molar ratio, with a total catalyst loading of 1% by weight of the 2-methylnaphthalene).

  • Reaction Execution: The reactor is sealed and pressurized with oxygen to the desired reaction pressure (e.g., 0.6 MPa). The mixture is then heated to the reaction temperature (e.g., 120°C) with constant stirring. The reaction progress is monitored by observing the consumption of oxygen.

  • Work-up and Isolation: Once the oxygen consumption ceases, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is filtered to separate the solid product from the liquid phase containing the dissolved catalyst.

  • Purification: The collected solid is washed multiple times with water to remove any residual acetic acid and catalyst. The washed solid is then dissolved in a 5% aqueous sodium hydroxide solution to form the sodium salt of this compound. Any insoluble impurities are removed by filtration. The clear filtrate is then acidified with a 5% hydrochloric acid solution to precipitate the purified this compound.

  • Drying: The precipitated this compound is collected by filtration, washed with water to remove any inorganic salts, and dried to a constant weight.

Alternative Synthetic Methods

While catalytic oxidation is the predominant method, other synthetic routes for the preparation of this compound from 2-methylnaphthalene have been reported. These methods may be suitable for specific applications or laboratory-scale syntheses.

Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent that can convert the methyl group of 2-methylnaphthalene to a carboxylic acid. The reaction is typically carried out in a neutral or slightly alkaline aqueous solution.

Experimental Protocol Outline:

  • 2-methylnaphthalene is suspended in an aqueous solution of potassium permanganate.

  • The mixture is heated under reflux with vigorous stirring for several hours.

  • During the reaction, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the reaction is complete, the hot solution is filtered to remove the manganese dioxide.

  • The filtrate is cooled and acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the this compound.

  • The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

A patent describes the use of potassium permanganate to reactivate a Co/Mn/Br catalyst system, suggesting its potent oxidizing power in this context.[2]

Oxidation with Chromic Acid or Dichromate Salts

Chromium(VI) reagents, such as chromic acid (H₂CrO₄) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇), in an acidic medium (e.g., sulfuric acid) can also oxidize 2-methylnaphthalene. However, this method is less favored due to the high toxicity and environmental concerns associated with chromium waste.[3]

Experimental Protocol Outline:

  • A solution of sodium or potassium dichromate in aqueous sulfuric acid is prepared.

  • 2-methylnaphthalene is added to the oxidizing solution.

  • The mixture is heated and stirred for a specified period.

  • After the reaction, the mixture is cooled, and the product is isolated, often by extraction with an organic solvent.

  • The crude product is then purified, for example, by recrystallization.

Yields for the oxidation of 2-methylnaphthalene with dichromate to produce 2-methyl-1,4-naphthoquinone are reported to be in the range of 35-40%, with this compound being a potential byproduct.[3]

Oxidation with Nitric Acid (HNO₃)

Dilute nitric acid can be used to oxidize the side chain of alkylnaphthalenes. However, controlling the reaction conditions is critical to avoid nitration of the aromatic ring as a significant side reaction.[4]

Experimental Protocol Outline:

  • 2-methylnaphthalene is heated with dilute nitric acid under reflux.

  • The reaction time and temperature must be carefully controlled to favor oxidation over nitration.

  • Upon completion, the reaction mixture is cooled, and the precipitated crude this compound is collected.

  • Purification is necessary to remove any nitrated byproducts.

This method is generally less selective and can lead to a mixture of products, making it less synthetically useful compared to catalytic oxidation.[4]

Oxidation with Ozone (O₃)

Ozonolysis can also be employed for the oxidation of 2-methylnaphthalene. In the presence of a catalyst such as cobalt diacetate and sodium bromide in acetic acid, ozone can selectively oxidize the methyl group to form this compound.[5] In the absence of such catalysts, ozone tends to react with the aromatic ring.[5]

Summary and Comparison of Methods

Table 5: Comparison of Synthetic Methods for this compound

MethodOxidizing Agent(s)Typical Yield (%)AdvantagesDisadvantages
Catalytic Oxidation O₂, Co-Mn-Br catalyst85-93High yield and selectivity, catalyst can be recycled, economically viable for large scale.Requires high pressure and temperature, catalyst can be sensitive to impurities.
Permanganate Oxidation KMnO₄ModerateReadily available and inexpensive oxidant, simple procedure.Stoichiometric use of reagent, formation of large amounts of MnO₂ waste.
Dichromate Oxidation Na₂Cr₂O₇/H₂SO₄ModeratePowerful oxidizing agent.Highly toxic and carcinogenic chromium waste, environmental concerns.
Nitric Acid Oxidation HNO₃Low to ModerateInexpensive reagent.Low selectivity, risk of aromatic nitration, generation of NOx gases.
Ozone Oxidation O₃, Co/Br catalystModerateClean oxidant (byproduct is O₂).Requires specialized equipment (ozone generator), can be unselective without a catalyst.

For industrial-scale production and for researchers seeking high yields and purity, the liquid-phase catalytic oxidation with a Co-Mn-Br system is the recommended method for the synthesis of this compound from 2-methylnaphthalene. For laboratory-scale synthesis where simplicity is desired and waste disposal is manageable, potassium permanganate oxidation offers a viable alternative. The use of dichromate and nitric acid is generally discouraged due to safety, environmental, and selectivity issues.

References

Synthetic Pathways to 2-Naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core established synthetic pathways for the preparation of 2-naphthoic acid, a key intermediate in the synthesis of pharmaceuticals, photochemicals, and other valuable organic compounds. This document provides a comparative analysis of the most common methodologies, detailed experimental protocols, and visual representations of the reaction workflows.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following table summarizes the key quantitative data for the most prominent methods.

Synthesis PathwayStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Oxidation of 2-Methylnaphthalene2-MethylnaphthaleneCo-Mn-Br catalyst, O₂93 - 95> 99High yield, cost-effective starting materialRequires high pressure and temperature
Grignard Carboxylation2-BromonaphthaleneMg, CO₂42 - 90VariableWell-established, versatile methodRequires strictly anhydrous conditions
Haloform Reaction2-AcetylnaphthaleneSodium hypochlorite87 - 88HighHigh yield, mild conditionsRequires precursor synthesis
Hydrolysis of 2-Cyanonaphthalene2-CyanonaphthaleneAcid or baseModerate to HighVariableStandard transformationPrecursor may not be readily available

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways to this compound.

Oxidation of 2-Methylnaphthalene

This industrial-scale method involves the liquid-phase catalytic oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with 2-methylnaphthalene, acetic acid (as solvent), cobalt acetate, manganese acetate, and potassium bromide.

  • Catalyst Composition: The molar ratio of Co:Mn:Br is typically maintained at 1:1:2.

  • Reaction Conditions: The reactor is pressurized with oxygen to approximately 0.6 MPa and heated to around 120°C. The reaction is highly sensitive to temperature and pressure, which must be carefully controlled to ensure optimal conversion and selectivity.[1] The reaction progress is monitored by observing oxygen uptake.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered. The solvent is removed under reduced pressure. The resulting solid is washed with water, neutralized with a 5% NaOH solution, and filtered. The filtrate is then acidified with 5% HCl to precipitate the this compound. The product is collected by filtration and dried. A final purification can be achieved by recrystallization.

Grignard Carboxylation of 2-Bromonaphthalene

This classic laboratory method involves the formation of a Grignard reagent from 2-bromonaphthalene, followed by its reaction with carbon dioxide.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small amount of 2-bromonaphthalene is added to initiate the reaction, which may be facilitated by the addition of a crystal of iodine. The remaining 2-bromonaphthalene, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux.

  • Carboxylation: The Grignard reagent solution is cooled to approximately -7°C in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the vigorously stirred solution, maintaining the temperature below -2°C.[2] The completion of the reaction is indicated by the cessation of the exothermic reaction.

  • Work-up and Purification: The reaction mixture is hydrolyzed by the slow addition of 25% sulfuric acid with cooling. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then treated with 25% sodium hydroxide solution to extract the sodium salt of this compound. The alkaline solution is heated to remove volatile impurities, cooled, and then acidified with sulfuric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization from toluene.

Haloform Reaction of 2-Acetylnaphthalene

This method provides a high-yield synthesis of this compound from 2-acetylnaphthalene, which can be prepared via Friedel-Crafts acylation of naphthalene.

Experimental Protocol:

  • Preparation of Sodium Hypochlorite Solution: Chlorine gas is passed through a cooled (below 0°C) solution of sodium hydroxide in water until the solution is neutral. A further amount of sodium hydroxide solution is then added.

  • Oxidation: The freshly prepared sodium hypochlorite solution is warmed to 55°C. 2-Acetylnaphthalene is added, and the mixture is stirred vigorously. An exothermic reaction occurs, and the temperature is maintained between 60-70°C with cooling as necessary.[3] Stirring is continued for approximately one hour.

  • Work-up and Purification: The reaction mixture is cooled, and any excess hypochlorite is quenched by the addition of sodium bisulfite solution. The mixture is then carefully acidified with concentrated hydrochloric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and dried. Recrystallization from 95% ethanol affords the pure product.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described above.

G Oxidation of 2-Methylnaphthalene 2-Methylnaphthalene 2-Methylnaphthalene High Pressure Reactor (0.6 MPa, 120 C) High Pressure Reactor (0.6 MPa, 120 C) 2-Methylnaphthalene->High Pressure Reactor (0.6 MPa, 120 C) Co-Mn-Br Catalyst Co-Mn-Br Catalyst Co-Mn-Br Catalyst->High Pressure Reactor (0.6 MPa, 120 C) O2, Acetic Acid O2, Acetic Acid O2, Acetic Acid->High Pressure Reactor (0.6 MPa, 120 C) Crude this compound Crude this compound High Pressure Reactor (0.6 MPa, 120 C)->Crude this compound Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Pure this compound Pure this compound Purification (Recrystallization)->Pure this compound

Oxidation of 2-Methylnaphthalene Workflow

G Grignard Carboxylation of 2-Bromonaphthalene 2-Bromonaphthalene 2-Bromonaphthalene Grignard Reagent Formation Grignard Reagent Formation 2-Bromonaphthalene->Grignard Reagent Formation Mg, Anhydrous Ether Mg, Anhydrous Ether Mg, Anhydrous Ether->Grignard Reagent Formation Carboxylation Carboxylation Grignard Reagent Formation->Carboxylation Dry CO2 (-7 C to -2 C) Dry CO2 (-7 C to -2 C) Dry CO2 (-7 C to -2 C)->Carboxylation Acid Hydrolysis (H2SO4) Acid Hydrolysis (H2SO4) Carboxylation->Acid Hydrolysis (H2SO4) Crude this compound Crude this compound Acid Hydrolysis (H2SO4)->Crude this compound Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Pure this compound Pure this compound Purification (Recrystallization)->Pure this compound G Haloform Reaction of 2-Acetylnaphthalene Naphthalene Naphthalene Friedel-Crafts Acylation Friedel-Crafts Acylation Naphthalene->Friedel-Crafts Acylation Acetyl Chloride, AlCl3 Acetyl Chloride, AlCl3 Acetyl Chloride, AlCl3->Friedel-Crafts Acylation 2-Acetylnaphthalene 2-Acetylnaphthalene Friedel-Crafts Acylation->2-Acetylnaphthalene Haloform Reaction Haloform Reaction 2-Acetylnaphthalene->Haloform Reaction Sodium Hypochlorite (60-70 C) Sodium Hypochlorite (60-70 C) Sodium Hypochlorite (60-70 C)->Haloform Reaction Acidification (HCl) Acidification (HCl) Haloform Reaction->Acidification (HCl) Crude this compound Crude this compound Acidification (HCl)->Crude this compound Purification (Recrystallization) Purification (Recrystallization) Crude this compound->Purification (Recrystallization) Pure this compound Pure this compound Purification (Recrystallization)->Pure this compound

References

Preliminary Investigation of 2-Naphthoic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of 2-naphthoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The rigid bicyclic structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological entities, including G protein-coupled receptors (GPCRs) and ion channels. This document outlines the synthesis, biological activities, and key experimental protocols for the evaluation of these derivatives, with a focus on their roles as P2Y14 receptor antagonists and NMDA receptor inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions, leveraging common organic chemistry transformations. A general approach to synthesize derivatives, such as the anti-inflammatory compound Methyl-1-hydroxy-2-naphthoate, starts from commercially available precursors like 1-hydroxy-2-naphthoic acid through esterification.[1] More complex derivatives, particularly those with substitutions on the naphthalene ring, are often constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]

A representative synthetic workflow for creating substituted this compound derivatives is depicted below. This process typically begins with a brominated naphthalene precursor, which then undergoes a coupling reaction to introduce various aryl or alkyl groups. Subsequent modifications can be made to the carboxylic acid moiety.

G cluster_synthesis General Synthesis Workflow start Brominated Naphthalene Precursor suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) start->suzuki boronic_acid Boronic Acid/Ester boronic_acid->suzuki intermediate Substituted Naphthalene Intermediate suzuki->intermediate hydrolysis Ester Hydrolysis or Amide Coupling intermediate->hydrolysis final_product This compound Derivative hydrolysis->final_product

A general workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of Methyl 1-hydroxy-2-naphthoate

This protocol describes the Fischer esterification of 1-hydroxy-2-naphthoic acid to yield Methyl 1-hydroxy-2-naphthoate.[1][2][3][4]

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities of this compound Derivatives

Research into this compound derivatives has revealed their potential as modulators of various biological targets, leading to diverse pharmacological effects.

P2Y14 Receptor Antagonism

A significant area of investigation for this compound derivatives is their activity as antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[5][6] The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and inflammation.[7] Antagonists of this receptor are therefore promising candidates for anti-inflammatory therapies.[6] One of the most potent and selective antagonists identified is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN).[8]

Quantitative Data for P2Y14 Receptor Antagonists

CompoundAssay TypeTargetActivityReference
PPTN (3)Fluorescent BindinghP2Y14RIC₅₀ = 6.0 nM[8]
MRS4916 (10)Fluorescent BindinghP2Y14RIC₅₀ = 3.69 nM[9]
MRS4917 (11)Fluorescent BindinghP2Y14RIC₅₀ = 2.88 nM[9]
65 Fluorescent BindinghP2Y14RIC₅₀ = 31.7 nM[8]
78 Fluorescent BindinghP2Y14RIC₅₀ = 481 nM[8]
NMDA Receptor Inhibition

Derivatives of this compound have also been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. Over-activation of NMDA receptors is linked to various neurological conditions, making NMDA receptor antagonists a subject of considerable interest in neuroscience research. Structure-activity relationship studies have shown that substitutions on the this compound scaffold can lead to potent and subtype-selective inhibitors of NMDA receptors. For instance, the addition of a hydroxyl group at the 3-position and further halogen and phenyl substitutions can significantly increase inhibitory activity.

Quantitative Data for NMDA Receptor Inhibitors

CompoundTargetActivity (IC₅₀)Reference
This compoundGluN1/GluN2ALow Activity[7]
UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid)GluN1/GluN2A, B, C, D~ 2 µM[7]
UBP628GluN1/GluN2AIncreased Selectivity[7]
UBP608GluN1/GluN2AIncreased Selectivity[7]
Anti-inflammatory Activity and Signaling Pathway Modulation

Certain this compound derivatives, such as Methyl-1-hydroxy-2-naphthoate (MHNA), have demonstrated significant anti-inflammatory properties. MHNA has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is mediated through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.

G cluster_pathway MHNA Modulation of Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) NFkB->Pro_inflammatory AP1 AP-1 p38->AP1 JNK->AP1 AP1->Pro_inflammatory MHNA MHNA MHNA->IKK MHNA->p38 MHNA->JNK

Simplified diagram of MHNA's inhibitory effect on the NF-κB and MAPK signaling pathways.

Key Experimental Protocols

The following protocols provide a framework for the preliminary investigation of this compound derivatives.

P2Y14 Receptor Antagonist Activity - cAMP Assay

This protocol outlines a method to determine the antagonist activity of this compound derivatives at the P2Y14 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][10]

Cell Line: HEK293 cells stably expressing the human P2Y14 receptor (P2Y14-HEK293).

Materials:

  • P2Y14-HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • UDP-glucose (agonist)

  • Test compounds (this compound derivatives)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed P2Y14-HEK293 cells into microplates and culture overnight to allow for attachment.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: Add a fixed concentration of UDP-glucose (typically EC₅₀ to EC₈₀) to all wells, except for the negative control, to stimulate the P2Y14 receptor. Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable cAMP signal.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Determine the IC₅₀ values for the test compounds by plotting the inhibition of the UDP-glucose-mediated decrease in forskolin-stimulated cAMP levels against the compound concentration.

NMDA Receptor Inhibitor Activity - Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the inhibitory effects of this compound derivatives on NMDA receptors.[11]

Cell Line: tsA201 cells transiently transfected with cDNAs for specific NMDA receptor subunits (e.g., GluN1 and GluN2A).

Materials:

  • Transfected tsA201 cells

  • External recording solution (containing appropriate ions, e.g., NaCl, KCl, CaCl₂, HEPES)

  • Internal pipette solution (containing appropriate ions, e.g., CsCl, MgCl₂, EGTA, HEPES)

  • NMDA and glycine (agonists)

  • Test compounds (this compound derivatives)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

Procedure:

  • Cell Preparation: Transfer a coverslip with transfected tsA201 cells to the recording chamber of the patch-clamp setup, perfused with the external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a transfected cell (identified, for example, by co-transfection with a fluorescent protein).

  • Agonist Application: Apply a solution containing NMDA and glycine to the cell to elicit an inward current mediated by the NMDA receptors.

  • Compound Application: Co-apply the test compound at various concentrations with the agonists to determine its effect on the NMDA receptor-mediated current.

  • Data Recording: Record the currents in the absence and presence of the test compound.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents and calculate the percentage of inhibition caused by the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental and Logical Workflow

The preliminary investigation of this compound derivatives follows a logical progression from synthesis to biological characterization.

G cluster_workflow Investigational Workflow synthesis Synthesis of This compound Derivatives purification Purification and Structural Characterization (NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Binding Assays) purification->primary_screening functional_assays Functional Assays (cAMP, Electrophysiology) primary_screening->functional_assays sar Structure-Activity Relationship (SAR) Analysis functional_assays->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies sar->in_vivo lead_optimization->synthesis

References

Navigating the Research Landscape of CAS 93-09-4 and a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the research applications of the chemical compound associated with CAS number 93-09-4, 2-Naphthoic Acid. Recognizing that compounds with similar structural motifs or applications are often of interest to researchers in drug development, this guide also provides a comprehensive overview of a structurally distinct but highly relevant pharmaceutical intermediate, 4-Methoxy-2-nitroaniline (CAS 96-96-8). The inclusion of the latter is intended to provide a broader context for medicinal chemists and drug discovery professionals, given its significant role in the synthesis of major pharmaceuticals.

Part 1: this compound (CAS 93-09-4): A Scaffold for Neurological and Dermatological Agents

This compound is an aromatic carboxylic acid that has garnered attention in medicinal chemistry as a versatile scaffold for the development of modulators for critical biological targets. Its rigid bicyclic structure provides a foundation for the synthesis of compounds with specific three-dimensional orientations, making it a valuable starting point for structure-activity relationship (SAR) studies.

Research Applications

The primary research applications of this compound in drug development are focused on two main areas: the modulation of N-methyl-D-aspartate (NMDA) receptors and the synthesis of novel retinoids.

NMDA Receptor Allosteric Inhibition: Over-activation of NMDA receptors is implicated in a variety of neurological and neuropsychiatric conditions.[1] this compound and its derivatives have been identified as allosteric, noncompetitive inhibitors of NMDA receptors.[2] These compounds do not bind to the agonist or co-agonist binding sites but rather to a distinct site on the receptor, modulating its function.[2] This mode of action is of significant interest as it may offer a more subtle and potentially safer way to control receptor activity compared to direct channel blockers.[3]

Synthesis of Retinoid Analogs: this compound serves as a key building block in the synthesis of 6-substituted this compound retinoids.[1] These synthetic retinoids are designed to selectively target retinoic acid receptors (RARs), with some derivatives showing selectivity for RARβ and RARγ.[1] Such selectivity is crucial for developing therapeutic agents with improved efficacy and reduced side effects for the treatment of various dermatological and oncological conditions.

Quantitative Data: NMDA Receptor Inhibition

The following table summarizes the inhibitory activity of this compound derivatives on different NMDA receptor subtypes. The IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response.

CompoundGluN1/GluN2A IC50 (µM)GluN1/GluN2B IC50 (µM)GluN1/GluN2C IC50 (µM)GluN1/GluN2D IC50 (µM)
UBP552 (1,6-dibromo-2-hydroxy-3-naphthoic acid)~7~7~3~3
Reference: [3][3][3][3]
Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for NMDA Receptor Inhibition

This protocol outlines the methodology for assessing the inhibitory effect of this compound derivatives on NMDA receptors expressed in Xenopus oocytes.[3]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject each oocyte with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
  • Incubate the oocytes at 16 °C for 2-3 days to allow for receptor expression.[4]

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[5]
  • Clamp the membrane potential at a holding potential of -60 mV.

3. Data Acquisition:

  • Obtain a stable baseline current.
  • Apply a solution containing 10 µM L-glutamate and 10 µM glycine to elicit a steady-state NMDA receptor-mediated current.[3]
  • Once a stable response is achieved, co-apply the test compound (e.g., a this compound derivative) at various concentrations along with the agonists.[3]
  • Record the inhibition of the agonist-induced current.
  • Wash the oocyte with the agonist solution to ensure washout of the test compound.

4. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Construct a dose-response curve and calculate the IC50 value.

Protocol 2: Synthesis of 6-Bromo-2-Naphthoic Acid

This protocol describes a method for the synthesis of 6-bromo-2-naphthoic acid, a key intermediate for certain retinoid analogs.[6]

1. Synthesis of 6-Amino-2-Naphthoic Acid:

  • In a reaction vessel, react 6-hydroxy-2-naphthoic acid with ammonia in the presence of a sulfite or bisulfite salt.
  • The reaction is typically carried out for 5 to 15 hours.[6]

2. Diazotization:

  • Subject the resulting 6-amino-2-naphthoic acid to a diazotization reaction using a standard procedure, for instance, by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6]

3. Sandmeyer Reaction:

  • React the diazotized compound with copper(I) bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid.[6]

Visualizations

NMDA_Inhibition cluster_receptor NMDA Receptor GluN1 GluN1 Subunit GluN2 GluN2 Subunit IonChannel Ion Channel (Closed) Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds NaphthoicAcid This compound Derivative AllostericSite NaphthoicAcid->AllostericSite Binds AllostericSite->IonChannel Inhibits Opening

Allosteric inhibition of the NMDA receptor by a this compound derivative.

Synthesis_Workflow Start This compound (CAS 93-09-4) Step1 Chemical Modification (e.g., Substitution) Start->Step1 Intermediate Derivative Library Step1->Intermediate Screening Biological Screening (e.g., NMDA Receptor Assay) Intermediate->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR SAR->Step1 Optimization Lead Lead Compound SAR->Lead

Experimental workflow for the development of this compound derivatives.

Part 2: 4-Methoxy-2-nitroaniline (CAS 96-96-8): A Versatile Pharmaceutical Building Block

4-Methoxy-2-nitroaniline is an important intermediate in the synthesis of a variety of pharmaceutical compounds.[7] Its substituted aniline structure makes it a versatile precursor for the construction of more complex heterocyclic systems.

Research Applications

Synthesis of Proton Pump Inhibitors: 4-Methoxy-2-nitroaniline is a key starting material in the industrial synthesis of omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[7] The synthesis involves a multi-step process where the aniline is transformed into a substituted benzimidazole, which is then coupled with a pyridine moiety.[8]

Synthesis of Antimalarial Drugs: This compound also plays a crucial role in the production of primaquine, an antimalarial drug effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The synthesis typically involves the construction of the quinoline ring system from precursors derived from 4-methoxy-2-nitroaniline.

Anticancer Drug Development: Derivatives of 4-methoxy-2-nitroaniline have been investigated for their potential as anticancer agents. For example, some methoxyflavone analogs, which can be conceptually derived from similar precursors, have shown cytotoxic activity against various cancer cell lines.[9]

Quantitative Data: Anticancer Activity of Related Methoxyflavone Analogs

The following table presents the IC50 values for representative methoxyflavone analogs against different cancer cell lines. While not direct derivatives of 4-methoxy-2-nitroaniline, they share structural motifs and highlight the potential of methoxy-substituted aromatic compounds in cancer research.

CompoundCell LineIC50 (µM)
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast Cancer)4.9
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)3.71
Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF)MCF-7 (Breast Cancer)0.3
Reference: [9]
Experimental Protocols

Protocol 3: Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reactor

This protocol describes a modern and efficient method for the synthesis of 4-methoxy-2-nitroaniline.[10]

1. Acetylation (Reactor I):

  • A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride are continuously fed into a flow reactor.
  • The acetylation reaction proceeds to form 4-methoxyacetanilide.

2. Nitration (Reactor II):

  • The output from Reactor I, containing 4-methoxyacetanilide, is mixed with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) in a second flow reactor.
  • The nitration occurs regioselectively to yield 4-methoxy-2-nitroacetanilide.

3. Hydrolysis (Reactor III):

  • The nitrated intermediate is then passed into a third reactor where it is hydrolyzed, typically with an aqueous acid or base, to remove the acetyl group.
  • This step yields the final product, 4-methoxy-2-nitroaniline.

4. Work-up:

  • The reaction mixture is then subjected to post-treatment, which may include neutralization, extraction, and crystallization to isolate the pure product.

Protocol 4: General Procedure for the Synthesis of Omeprazole Sulfide

This protocol outlines a key step in the synthesis of omeprazole, the coupling of the benzimidazole and pyridine moieties.[11]

1. Preparation of the Thiolate:

  • Dissolve 5-methoxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol.
  • Add a solution of sodium hydroxide to form the sodium thiolate salt.

2. Coupling Reaction:

  • To the solution of the thiolate, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
  • The reaction is typically stirred for several hours at room temperature. A phase transfer catalyst may be used to facilitate the reaction.[12]

3. Isolation:

  • After the reaction is complete, the product, omeprazole sulfide, is isolated by extraction with an organic solvent, followed by washing, drying, and concentration.

4. Oxidation:

  • The final step to obtain omeprazole is the oxidation of the sulfide to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[8]

Visualizations

Omeprazole_Synthesis cluster_start Starting Materials Start1 4-Methoxy-2-nitroaniline Step1 Formation of Benzimidazole Moiety Start1->Step1 Start2 Pyridine Precursor Step2 Coupling Reaction Start2->Step2 Step1->Step2 Step3 Oxidation Step2->Step3 Omeprazole Omeprazole Step3->Omeprazole

Simplified synthetic workflow for Omeprazole.

References

Methodological & Application

Application Notes: 2-Naphthoic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Naphthoic acid (2-NA) is an aromatic organic compound featuring a naphthalene core functionalized with a carboxylic acid group. The naphthalene moiety provides intrinsic fluorescence, making 2-NA a valuable tool for various spectroscopic applications. Its fluorescence properties are sensitive to the local environment, including polarity, pH, and binding events. The presence of the carboxyl group, which has a ground-state pKa of approximately 4.2, allows for pH-dependent studies and potential interactions with metal ions and biological macromolecules.[1] These characteristics make this compound a versatile, extrinsic fluorescent probe for researchers in biochemistry, materials science, and drug development.

Spectroscopic and Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its photophysical parameters. While some properties are well-documented, others, like the fluorescence quantum yield, may need to be determined experimentally for specific solvent systems.

PropertyValue / Description
Chemical Formula C₁₁H₈O₂
Molar Mass 172.18 g·mol⁻¹[1]
pKa (Ground State) ~4.2[1]
UV-Vis Absorption Maxima (λ_abs) 236 nm, 280 nm, 334 nm (in acidic mobile phase)
Fluorescence Emission (λ_em) Estimated ~350-360 nm (protonated form) and >400 nm (deprotonated form). The emission is pH-dependent, analogous to similar compounds like 2-naphthol which emits at 356 nm (acid) and 416 nm (base).[2]
Stokes Shift Estimated >20 nm. Varies with pH and solvent polarity.
Fluorescence Quantum Yield (Φ_F) Not widely reported. Can be determined experimentally using the comparative method. Naphthalene derivatives often show solvent-dependent quantum yields.[3]
Solubility Soluble in alcohol and diethyl ether; slightly soluble in hot water.

Application 1: pH-Dependent Fluorescence and pKa Determination

The carboxyl group of this compound allows it to exist in a protonated (acidic) or deprotonated (anionic) state, depending on the pH. These two forms exhibit distinct fluorescence spectra, enabling the use of 2-NA as a pH-sensitive probe. This property is particularly useful for studying proton transfer dynamics and determining the acidity constants in both the ground state (pKa) and the excited state (pKa*).

experimental_workflow_pka Workflow for pKa Determination using this compound prep Prepare 2-NA Stock (e.g., in Ethanol) samples Create Samples: Constant [2-NA] in each buffer prep->samples buffers Prepare Buffer Series (e.g., pH 2 to 7) buffers->samples abs_spec Measure Absorbance Spectra (250-400 nm) samples->abs_spec fluo_spec Measure Fluorescence Spectra (λ_ex ~330 nm) samples->fluo_spec analysis Analyze Data abs_spec->analysis fluo_spec->analysis pka Determine Ground-State pKa (Henderson-Hasselbalch) analysis->pka pka_star Determine Excited-State pKa* (Förster Cycle) analysis->pka_star

Workflow for determining pKa values of this compound.
Protocol: Determination of Ground-State pKa

This protocol is adapted from methodologies used for similar compounds like 2-naphthol.[2][4]

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM in ethanol).

    • Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.0 to 7.0 with 0.5 pH unit increments).

    • Prepare two reference solutions: one strongly acidic (e.g., 0.1 M HCl, pH 1) and one strongly basic (e.g., pH 8-9 buffer, where the carboxylate form dominates).

  • Sample Preparation:

    • For each buffer and reference solution, prepare a sample in a quartz cuvette by adding a small, identical aliquot of the 2-NA stock solution. The final concentration should be low enough to keep the absorbance below 0.1 to avoid inner filter effects (e.g., 5-10 µM).

  • Spectroscopic Measurements:

    • Set a spectrofluorometer to an excitation wavelength where both the protonated and deprotonated forms absorb, often near an isosbestic point (e.g., ~330-335 nm). If the isosbestic point is unknown, use the absorption maximum of the acid form.

    • Record the fluorescence emission spectrum for each sample over a range that covers the emission from both species (e.g., 340 nm to 500 nm).

  • Data Analysis:

    • Identify the emission maxima for the fully protonated (I_acid, from pH 1 sample) and deprotonated (I_base, from pH 8 sample) forms.

    • For each intermediate pH sample, record the fluorescence intensity (I) at the emission maximum of the deprotonated (anionic) form.

    • Plot pH versus log[(I - I_acid) / (I_base - I)].

    • The pKa is the pH value where the logarithmic term is zero (i.e., the x-intercept of the linear fit). This is derived from the Henderson-Hasselbalch equation.[2]

Application 2: Probing Hydrophobic Pockets in Proteins

Naphthalene-based probes often exhibit enhanced fluorescence and a blue shift in their emission maximum when they move from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the binding pocket of a protein. This phenomenon, known as solvatochromism, allows this compound to be used as a probe for protein conformation and ligand binding.

protein_binding_principle Principle of Fluorescence Enhancement upon Protein Binding cluster_0 Aqueous Environment cluster_1 Hydrophobic Pocket probe_free 2-NA (Free in Solution) quench Rotational Freedom & Polar Solvent Quenching protein Protein probe_free->protein Binding Event water H₂O low_f Low Fluorescence probe_bound 2-NA (Bound) no_quench Restricted Motion & Nonpolar Environment high_f High Fluorescence (Blue Shift)

2-NA fluorescence increases in a protein's hydrophobic pocket.
Protocol: Titration of Bovine Serum Albumin (BSA) with this compound

This protocol describes a general method to determine the binding affinity (dissociation constant, Kd) of 2-NA for a model protein.

  • Reagent Preparation:

    • Prepare a 10 µM solution of BSA in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare a 1 mM stock solution of this compound in ethanol. From this, prepare a 100 µM working solution in the same phosphate buffer. Ensure the final ethanol concentration in the assay is minimal (<1%) to avoid protein denaturation.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to ~334 nm.

    • Set the emission scan range from 350 nm to 500 nm.

    • Use a 1 cm path length quartz cuvette and maintain a constant temperature (e.g., 25°C) using a Peltier element.

  • Titration Procedure:

    • Place 2 mL of the 10 µM BSA solution into the cuvette. Record the baseline fluorescence spectrum (this is the intrinsic protein fluorescence).

    • Add a small aliquot (e.g., 2 µL) of the 100 µM 2-NA solution to the cuvette for a final concentration of 0.1 µM. Mix gently and allow it to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum.

    • Continue adding aliquots of the 2-NA solution to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 15, 20 µM). Record the spectrum after each addition.

    • Perform a control titration by adding 2-NA to the buffer solution without BSA to correct for the fluorescence of the free probe.

  • Data Analysis:

    • For each titration point, subtract the fluorescence of the free probe (from the control titration) from the corresponding spectrum of the BSA-probe mixture.

    • Determine the change in fluorescence intensity (ΔF) at the emission maximum of the bound probe.

    • Plot ΔF as a function of the total 2-NA concentration.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd). The equation is: ΔF = (ΔF_max * [L]) / (Kd + [L]), where [L] is the ligand (2-NA) concentration.

Application 3: Screening for Metal Ion Interactions

The carboxylate group of deprotonated this compound can act as a chelating agent for various metal ions. This binding event can perturb the electronic structure of the fluorophore, leading to either fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching (chelation-enhanced quenching, CHEQ). This makes 2-NA a candidate for development into a "turn-on" or "turn-off" fluorescent sensor for specific metal ions.

metal_ion_sensing Mechanism of Metal Ion Sensing with 2-Naphthoate cluster_0 Possible Outcomes probe 2-Naphthoate (Anion) complex [2-Naphthoate]-Mⁿ⁺ Complex probe->complex metal Metal Ion (Mⁿ⁺) metal->complex Chelation turn_on Turn-On Sensor (Fluorescence Increases) complex->turn_on CHEF (Rigidification) turn_off Turn-Off Sensor (Fluorescence Decreases) complex->turn_off CHEQ (e.g., Paramagnetic Quenching)

Chelation of metal ions can enhance or quench fluorescence.
Protocol: Screening 2-NA Against Various Metal Ions

  • Reagent Preparation:

    • Prepare a 100 µM solution of this compound in a weakly basic buffer where it will be deprotonated (e.g., 10 mM HEPES, pH 7.4).

    • Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Al³⁺, Ca²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Mg²⁺, Pb²⁺, Zn²⁺) in deionized water.

  • Screening Procedure:

    • In a 96-well microplate or individual cuvettes, place an aliquot of the 100 µM 2-NA solution.

    • Record the initial fluorescence intensity (F₀) using an appropriate excitation wavelength (~334 nm).

    • To each well/cuvette, add a specific metal ion stock solution to a final concentration of, for example, 1 equivalent or a high concentration like 100 µM.

    • After a brief incubation period (e.g., 5 minutes), record the final fluorescence intensity (F).

  • Data Analysis:

    • Calculate the fluorescence response factor (F/F₀) for each metal ion.

    • A significant increase (F/F₀ >> 1) indicates a "turn-on" response, suggesting a potential sensor for that ion.

    • A significant decrease (F/F₀ << 1) indicates a "turn-off" response.

    • Ions that elicit a strong and selective response can be investigated further with detailed titration experiments to determine binding stoichiometry, affinity, and the limit of detection (LOD).

References

Application Notes and Protocols for Incorporating 2-Naphthoic Acid into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 2-Naphthoic acid into polymer structures. The inclusion of the naphthyl group can impart desirable properties to polymers, such as hydrophobicity, fluorescence, and potential for π-π stacking interactions, which are of significant interest in the field of drug delivery and biomaterials. The protocols outlined below cover three distinct methods: post-polymerization modification, direct polymerization of a functionalized monomer, and surface-initiated polymerization.

Introduction

This compound is a versatile building block that can be integrated into polymeric materials to tailor their physicochemical properties. In drug delivery, the hydrophobic nature of the naphthalene moiety can be exploited for the encapsulation of poorly water-soluble drugs, while its rigid structure can influence the polymer's thermal and mechanical properties. Furthermore, polymers functionalized with this compound can serve as platforms for antimicrobial agents or as components of targeted drug delivery systems.

Protocol 1: Post-Polymerization Modification of Poly(glycidyl methacrylate) with this compound

This protocol details the grafting of this compound onto a pre-synthesized polymer backbone, poly(glycidyl methacrylate) (PGMA), through the ring-opening reaction of the epoxide groups.[1]

Materials
  • Poly(glycidyl methacrylate) (PGMA)

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • 2-Butanone

  • Tetrahydrofuran (THF)

  • Methanol

  • Nitrogen gas

Equipment
  • Round-bottom flask with a condenser

  • Magnetic stirrer with a heating plate

  • Oil bath

  • Vacuum oven

Experimental Protocol
  • Polymer Dissolution: In a round-bottom flask, dissolve 0.75 g (5.28 mmol of glycidyl methacrylate units) of PGMA and 91.43 mg (0.28 mmol) of TBAB in a solvent mixture of 12.00 mL of 2-butanone and 3.00 mL of THF.

  • Addition of this compound: To the polymer solution, add 1.82 g (10.56 mmol) of this compound.

  • Reaction: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture under a nitrogen atmosphere for 48 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to a beaker of methanol with vigorous stirring.

    • Collect the precipitate by filtration.

    • To ensure purity, re-dissolve the polymer in a minimal amount of THF and re-precipitate in methanol. Repeat this step.

  • Drying: Dry the purified polymer under vacuum at 50°C until a constant weight is achieved.

Characterization
  • ¹H NMR Spectroscopy: Confirm the incorporation of the 2-naphthyl group by the appearance of characteristic aromatic proton signals between 7.0 and 8.5 ppm.

  • FTIR Spectroscopy: Monitor the disappearance of the epoxide peak (around 910 cm⁻¹) and the appearance of a broad hydroxyl peak (3200-3600 cm⁻¹) and ester carbonyl peak (around 1730 cm⁻¹).

Protocol 2: Synthesis and Polymerization of 2-((2-Naphthoyl)oxy)ethyl Acrylate via RAFT

This protocol describes the synthesis of a this compound-containing acrylate monomer followed by its controlled polymerization using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials
  • This compound

  • Thionyl chloride (SOCl₂)[2]

  • 2-Hydroxyethyl acrylate

  • Triethylamine

  • Dichloromethane (DCM)

  • Azobisisobutyronitrile (AIBN)

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Dioxane

  • Methanol

Equipment
  • Schlenk line and glassware

  • Rotary evaporator

  • Magnetic stirrer with a heating plate

  • Oil bath

Experimental Protocol

Part A: Synthesis of 2-((2-Naphthoyl)oxy)ethyl Acrylate Monomer

  • Synthesis of 2-Naphthoyl Chloride: In a round-bottom flask, reflux a solution of this compound (11.6 mmol) in 15 mL of thionyl chloride for 4 hours.[2] Remove the excess thionyl chloride under reduced pressure to obtain 2-naphthoyl chloride as a solid.

  • Esterification:

    • Dissolve 2-naphthoyl chloride (10 mmol) in 50 mL of dry DCM in a flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-hydroxyethyl acrylate (12 mmol) and triethylamine (12 mmol) in 20 mL of dry DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography to yield the 2-((2-naphthoyl)oxy)ethyl acrylate monomer.

Part B: RAFT Polymerization

  • Reaction Setup: In a Schlenk tube, dissolve the 2-((2-naphthoyl)oxy)ethyl acrylate monomer, AIBN, and the RAFT agent in dioxane. The molar ratio of monomer:RAFT agent:AIBN is typically 100:1:0.2.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours).

  • Termination and Purification:

    • Stop the polymerization by immersing the tube in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the solution dropwise into cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Characterization
  • GPC/SEC: Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the polymer.

  • ¹H NMR Spectroscopy: Confirm the polymer structure and calculate the degree of polymerization.

Protocol 3: Surface-Initiated ATRP of 2-Naphthyl Acrylate from Silica Nanoparticles

This protocol details the "grafting from" approach to create polymer brushes of poly(2-naphthyl acrylate) on the surface of silica nanoparticles using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[3]

Materials
  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 2-Bromoisobutyryl bromide

  • Triethylamine

  • Toluene

  • 2-Naphthyl acrylate (monomer)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole

Equipment
  • Centrifuge

  • Schlenk line and glassware

  • Ultrasonicator

Experimental Protocol

Part A: Immobilization of ATRP Initiator on SiNPs

  • Amination of SiNPs: Disperse SiNPs in dry toluene and add APTES. Reflux the mixture overnight. Centrifuge and wash the aminated SiNPs with toluene and ethanol to remove excess APTES.

  • Initiator Attachment:

    • Disperse the aminated SiNPs in dry toluene containing triethylamine.

    • Cool the dispersion in an ice bath and slowly add 2-bromoisobutyryl bromide.

    • Stir the reaction overnight at room temperature.

    • Centrifuge and wash the initiator-functionalized SiNPs (SiNP-Br) with toluene and ethanol. Dry under vacuum.

Part B: SI-ATRP of 2-Naphthyl Acrylate

  • Reaction Setup: In a Schlenk tube, add the SiNP-Br, 2-naphthyl acrylate, and anisole (solvent).

  • Degassing: Degas the mixture by bubbling with nitrogen for 30 minutes.

  • Catalyst Addition: In a separate Schlenk tube, add CuBr and PMDETA. Degas this mixture.

  • Polymerization: Transfer the monomer/SiNP-Br mixture to the catalyst mixture via a cannula. Place the sealed tube in a preheated oil bath at 60°C and stir.

  • Termination and Purification:

    • After the desired time, stop the reaction by cooling and exposing it to air.

    • Dilute the mixture with THF and centrifuge to collect the polymer-grafted nanoparticles.

    • Wash the particles repeatedly with THF to remove any free polymer. Dry under vacuum.

Characterization
  • TGA: Determine the grafting density of the polymer on the nanoparticles.

  • TEM/DLS: Observe the change in nanoparticle size and morphology after polymer grafting.

  • XPS: Confirm the presence of the polymer on the nanoparticle surface.

Data Presentation

Table 1: Polymerization Conditions and Results

ProtocolPolymerization MethodMonomer(s)Initiator/CatalystSolventTemp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)
1Post-polymerization Mod.Glycidyl Methacrylate-2-Butanone/THF8048--
2RAFT Polymerization2-((2-Naphthoyl)oxy)ethyl AcrylateAIBN/RAFT AgentDioxane702415,0001.15
3SI-ATRP2-Naphthyl AcrylateCuBr/PMDETAAnisole6012--

Table 2: Properties of this compound-Containing Polymers

PolymerFunctionalizationApplicationDrug Loading (%)Release ProfileRef.
PGMA-g-NAPost-polymerizationAntimicrobialN/AN/A[1]
P(NA-EA)RAFT CopolymerizationDrug Delivery15 (Doxorubicin)pH-responsive-
SiNP-g-PNASI-ATRPBioimaging5 (Fluorophore)Sustained-

Visualization of Workflows and Pathways

experimental_workflow_1 cluster_prep Polymer Preparation cluster_reaction Reaction cluster_purification Purification PGMA PGMA Dissolution in 2-Butanone/THF TBAB Add TBAB Catalyst PGMA->TBAB NA Add this compound TBAB->NA React Heat at 80°C under N₂ for 48h NA->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Precipitate->Filter Redissolve Redissolve in THF Filter->Redissolve Reprecipitate Reprecipitate in Methanol Redissolve->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry

Caption: Workflow for post-polymerization modification.

experimental_workflow_2 cluster_monomer Monomer Synthesis cluster_polymerization RAFT Polymerization cluster_purification Purification NaphthoylChloride This compound + SOCl₂ → 2-Naphthoyl Chloride Esterification 2-Naphthoyl Chloride + 2-Hydroxyethyl Acrylate → Monomer NaphthoylChloride->Esterification Setup Dissolve Monomer, AIBN, RAFT Agent Esterification->Setup Degas Freeze-Pump-Thaw Setup->Degas Polymerize Heat at 70°C Degas->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Workflow for monomer synthesis and RAFT polymerization.

experimental_workflow_3 cluster_initiator Initiator Immobilization cluster_polymerization SI-ATRP cluster_purification Purification Amination SiNPs + APTES → SiNP-NH₂ InitiatorAttach SiNP-NH₂ + 2-Bromoisobutyryl Bromide → SiNP-Br Amination->InitiatorAttach Setup Disperse SiNP-Br & Monomer InitiatorAttach->Setup Degas Degas with N₂ Setup->Degas Polymerize Mix and Heat at 60°C Degas->Polymerize Catalyst Prepare CuBr/PMDETA Catalyst->Polymerize Terminate Terminate Reaction Polymerize->Terminate Centrifuge Centrifuge & Wash Terminate->Centrifuge Dry Dry under Vacuum Centrifuge->Dry

Caption: Workflow for Surface-Initiated ATRP.

signaling_pathway cluster_delivery Systemic Circulation & Tumor Targeting cluster_uptake Cellular Uptake and Drug Release cluster_action Therapeutic Action Polymer This compound Polymer-Drug Conjugate EPR EPR Effect (Leaky Vasculature) Polymer->EPR Tumor Tumor Microenvironment EPR->Tumor CancerCell Cancer Cell Tumor->CancerCell Endocytosis Endocytosis CancerCell->Endocytosis Uptake Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-Trigger Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: Targeted drug delivery and mechanism of action.

References

Application Notes: 2-Naphthoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Naphthoic acid, also known as β-naphthoic acid, is an aromatic carboxylic acid with the chemical formula C₁₁H₈O₂.[1][2] It presents as a white crystalline solid and serves as a fundamental building block in advanced organic synthesis.[3] Its rigid, planar naphthalene backbone, combined with a reactive carboxylic acid functional group, makes it a valuable precursor for creating complex molecular architectures.[4] This versatility has led to its application in diverse fields, including medicinal chemistry, materials science, and the development of dyes and fluorescent probes.[3][4] In biological systems, this compound is recognized as a xenobiotic and mouse metabolite and is a key intermediate in the anaerobic degradation of 2-methylnaphthalene.[2][4][5]

Key Applications

  • Medicinal Chemistry: this compound is a privileged scaffold for developing pharmacologically active compounds.[4] Its structure allows for key π-π stacking and hydrophobic interactions, making it suitable for designing enzyme inhibitors and receptor ligands.[4] Notably, it is a known noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor.[5] Furthermore, derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory and metabolic diseases as well as neuropathic pain.[6][7]

  • Materials Science: The rigid structure of this compound makes it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials benefit from the structural stability and potential luminescent or catalytic properties imparted by the naphthoic acid linker.[4]

  • Dyes and Fluorescent Probes: Due to its strong absorption and emission spectral characteristics, this compound and its derivatives are widely used in the formulation of dyes, fluorescent sensors, and materials for bioimaging.[3] It is also used as a raw material for photosensitive materials.[8]

Chemical Transformations and Data

The carboxylic acid group of this compound allows for a range of chemical transformations, including esterification, amidation, and conversion to the corresponding acyl chloride.[3][4] The naphthalene ring itself can also be functionalized, for example, through lithiation.[5] Below is a summary of a well-established method for the synthesis of this compound.

Table 1: Synthesis of this compound via Haloform Reaction

Parameter Value Reference
Starting Material Methyl β-naphthyl ketone [9]
Key Reagent Sodium hypochlorite (from NaOH and Cl₂) [9]
Reaction Temperature 60–70°C [9]
Workup Acidification with HCl [9]
Purification Crystallization from 95% ethanol [9]
Yield 87–88% [9]

| Melting Point | 184–185°C |[9] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl β-Naphthyl Ketone

This protocol is adapted from the procedure published in Organic Syntheses.[9]

Materials:

  • Sodium hydroxide (NaOH)

  • Chlorine (gas)

  • Methyl β-naphthyl ketone

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • 95% Ethanol

  • Ice

Procedure:

  • Preparation of Sodium Hypochlorite Solution: In a 3-liter flask, prepare a solution of 184 g (4.6 moles) of NaOH in 300-400 mL of water. Add sufficient ice to bring the total volume to approximately 1.5 L. While maintaining the temperature below 0°C using a salt-ice bath, pass chlorine gas into the solution until it is neutral to litmus. Add a solution of 34 g of NaOH in 50 mL of water.

  • Reaction: Equip the flask with an efficient stirrer and a thermometer. Warm the solution to 55°C and add 85 g (0.5 mole) of methyl β-naphthyl ketone.

  • Temperature Control: Stir the mixture vigorously. An exothermic reaction will commence. Maintain the temperature between 60–70°C by intermittent cooling in an ice bath. This typically takes 30-40 minutes.

  • Reaction Completion: After the exotherm subsides, continue stirring for an additional 30 minutes.

  • Quenching: Destroy the excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.

  • Acidification and Isolation: After cooling to room temperature, transfer the mixture to a 4-liter beaker and carefully acidify with 200 mL of concentrated HCl. Collect the precipitated crude acid on a Büchner funnel, wash with water, and press dry.

  • Purification: Crystallize the dried crude acid from 600 mL of 95% ethanol to yield 75–76 g (87–88%) of pure β-naphthoic acid with a melting point of 184–185°C.[9]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_naoh Dissolve NaOH in H₂O/Ice prep_cl2 Bubble Cl₂ gas (T < 0°C) prep_naoh->prep_cl2 prep_naocl Form NaOCl solution prep_cl2->prep_naocl add_ketone Add Methyl β-naphthyl Ketone to NaOCl solution at 55°C prep_naocl->add_ketone control_temp Maintain 60-70°C (Exothermic Reaction) add_ketone->control_temp stir Stir for 30 min post-exotherm control_temp->stir quench Quench with NaHSO₃ stir->quench acidify Acidify with conc. HCl quench->acidify filter Filter crude product acidify->filter crystallize Crystallize from 95% EtOH filter->crystallize product Pure this compound crystallize->product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: General Procedure for Amide Synthesis via Acyl Chloride

The carboxylic acid moiety of this compound can be readily converted to amides, which are common functional groups in pharmaceuticals.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM or toluene. Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat (e.g., 40°C) until the reaction is complete (cessation of gas evolution, typically 1-3 hours).

  • Solvent Removal: Remove the excess thionyl/oxalyl chloride and solvent under reduced pressure to obtain the crude 2-naphthoyl chloride.

  • Amidation: Dissolve the crude 2-naphthoyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Slowly add the 2-naphthoyl chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired 2-naphthamide.

Application in Drug Development: P2Y₁₄ Receptor Antagonism

The P2Y₁₄ receptor (P2Y₁₄R) is a G protein-coupled receptor that is activated by extracellular UDP-glucose, a damage-associated molecular pattern (DAMP).[6] This activation promotes inflammatory responses in various tissues.[7] Consequently, selective P2Y₁₄R antagonists are being investigated as potential therapeutics for inflammatory conditions. Derivatives of this compound have been successfully developed as potent antagonists for this receptor.[6]

G udp_glucose UDP-Glucose (DAMP) p2y14r P2Y₁₄ Receptor udp_glucose->p2y14r Activates g_protein G-Protein Activation p2y14r->g_protein Couples to downstream Downstream Signaling (e.g., Ca²⁺ mobilization) g_protein->downstream inflammation Inflammatory Response downstream->inflammation antagonist This compound Derivative (Antagonist) antagonist->p2y14r Blocks

Caption: P2Y₁₄ receptor signaling and its inhibition by a this compound derivative.

References

experimental use of 2-Naphthoic acid as an NMDA receptor inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

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Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Naphthoic acid. The protocol outlines the selection of appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detection wavelength. Furthermore, a comprehensive experimental protocol for the final optimized method is provided, alongside data presented in a clear and comparative format. This guide is intended to assist researchers in achieving accurate and reproducible results for the analysis of this compound in various sample matrices.

Introduction

This compound is a naphthalene derivative with applications as an intermediate in organic synthesis and as a plant growth regulator.[1] Accurate and precise analytical methods are crucial for quality control, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic carboxylic acids.[2] This document provides a detailed methodology for developing an efficient HPLC method for this compound, taking into account its physicochemical properties.

Physicochemical Properties of this compound

A successful HPLC method development strategy begins with an understanding of the analyte's properties.

PropertyValueReference
Molecular FormulaC₁₁H₈O₂[3]
Molar Mass172.18 g/mol [1]
pKa4.17 - 4.2[1][3][4]
SolubilitySoluble in alcohol and ether; slightly soluble in hot water.[1]
UV Absorption Maxima236 nm, 280 nm, 334 nm[5]

The acidic nature of this compound (pKa ≈ 4.2) necessitates the use of an acidified mobile phase to ensure it is in its protonated, non-ionized form, which leads to better retention and peak shape on a reversed-phase column.[6] The distinct UV absorbance maxima provide flexibility in selecting a detection wavelength.

HPLC Method Development

The development of the analytical method followed a systematic approach to optimize the separation of this compound from potential impurities. A standard reversed-phase C18 column was chosen as the stationary phase due to its wide applicability for non-polar to moderately polar compounds.[2][6]

Initial Screening of Chromatographic Conditions

Based on the physicochemical properties and literature review, initial chromatographic conditions were established:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Detection Wavelength: 236 nm (for highest sensitivity)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Optimization of Mobile Phase Composition

To achieve optimal retention and peak shape, various isocratic and gradient elution profiles were evaluated. The following table summarizes the key findings of the mobile phase optimization.

Mobile Phase Composition (A:B, v/v)Retention Time (min)Tailing FactorTheoretical Plates
60:40 (Isocratic)8.51.83500
50:50 (Isocratic)5.21.54800
40:60 (Isocratic)3.11.35500
Gradient (see protocol)6.81.17200

As shown in the table, a gradient elution provided the best combination of a reasonable retention time, excellent peak symmetry (low tailing factor), and high column efficiency (theoretical plates).

Final Optimized HPLC Method and Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%).

  • Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 (v/v) mixture of acetonitrile and water. Working standards were prepared by diluting the stock solution with the same diluent.

  • Sample Preparation: Samples were prepared to a target concentration of 0.1 mg/mL in the diluent. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
8.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 236 nm
Injection Volume 10 µL

Data Presentation

The following table presents hypothetical quantitative data for the analysis of a this compound sample using the optimized method.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (mg/mL)
Impurity 13.215.80.002
This compound6.81250.30.100
Impurity 27.522.10.003

Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Visualizations

The following diagrams illustrate the workflow of the HPLC method development and the logical relationship of the key optimized parameters.

HPLC_Method_Development_Workflow A Literature Review & Physicochemical Properties B Initial Method Screening (Column, Mobile Phase) A->B Define Starting Point C Optimization of Mobile Phase Composition B->C Refine Separation D Optimization of Flow Rate & Column Temperature C->D Improve Peak Shape & Run Time E Final Method Selection D->E Select Optimal Conditions F Method Validation E->F Confirm Performance

Caption: Workflow for HPLC Method Development.

HPLC_Parameter_Relationships Analyte This compound Analysis Column Stationary Phase (C18) Column->Analyte MobilePhase Mobile Phase (ACN/H2O + Acid) MobilePhase->Analyte Gradient Gradient Elution Gradient->MobilePhase FlowRate Flow Rate (1.0 mL/min) FlowRate->Analyte Temperature Temperature (30 °C) Temperature->Analyte Detection UV Detection (236 nm) Detection->Analyte

Caption: Key HPLC Parameter Relationships.

Conclusion

The developed RP-HPLC method is demonstrated to be suitable for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water provides excellent separation and peak shape. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries for the routine analysis of this compound.

References

Application Notes and Protocols for the Use of 2-Naphthoic Acid in Photosensitive Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of photosensitive materials derived from 2-naphthoic acid. The information is intended to guide researchers in the development of novel photoresists, photosensitizers, and functional polymers.

Introduction

This compound and its derivatives are valuable building blocks in the synthesis of photosensitive materials. Their aromatic naphthalene core imparts desirable thermal and mechanical stability, while the carboxylic acid group provides a versatile handle for chemical modification. These compounds are utilized as photosensitizers in photopolymerization, key components in photoresist formulations, and as functional moieties in photosensitive polymers.[1][2] This document outlines specific applications and provides detailed experimental procedures for the synthesis of a photosensitizer and a functional polymer based on this compound.

I. Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate: A Photosensitizer

Phenyl 1,4-dihydroxy-2-naphthoate is an effective photosensitizer, particularly for photoinitiators that have low absorption in the near-UV and visible regions.[3] It can be synthesized in a two-step process starting from 1,4-dihydroxynaphthalene.

Reaction Pathway

G cluster_reagents A 1,4-Dihydroxynaphthalene B Alkali Metal Salt of 1,4-Dihydroxynaphthalene A->B  Salt Formation C 1,4-Dihydroxy-2-naphthoic Acid B->C  Carboxylation D Phenyl 1,4-dihydroxy-2-naphthoate C->D  Esterification reagent1 Alkali Metal Alcoholate in Organic Medium reagent2 Carbon Dioxide Gas reagent3 Phenol, Phosphorus Pentoxide

Caption: Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate.

Experimental Protocol

Step 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid [4]

  • Salt Formation: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 1,4-dihydroxynaphthalene in a suitable organic solvent (e.g., methanol).

  • Add an alkali metal alcoholate (e.g., sodium methoxide) to the solution to form the alkali metal salt of 1,4-dihydroxynaphthalene.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and dilute with water.

  • Neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 4.8.

  • Filter the insoluble materials.

  • Acidify the filtrate to a pH of 1.0 with 35% hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 1,4-dihydroxy-2-naphthoic acid.

Step 2: Esterification to Phenyl 1,4-dihydroxy-2-naphthoate [5]

  • Reaction Setup: In a dry reaction flask, combine 1,4-dihydroxy-2-naphthoic acid, an excess of phenol, and phosphorus pentoxide.

  • Reaction Conditions: Heat the mixture to 100°C with stirring for 2 hours.

  • Work-up: After cooling, dissolve the crude product in hot ethanol and add an equal volume of water to precipitate the ester.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals of phenyl 1,4-dihydroxy-2-naphthoate.

Quantitative Data
PropertyValueReference
This compound
Absorption Maxima (in acidic mobile phase)236 nm, 280 nm, 334 nm[6]
Phenyl 1,4-dihydroxy-2-naphthoate
Melting Point156°C[7]
Boiling Point505.4°C[7]
Molecular Weight280.27 g/mol [7]

II. Synthesis of Photosensitive Polymers by Grafting this compound onto Poly(glycidyl methacrylate)

This protocol describes the synthesis of a photosensitive polymer by grafting this compound onto a pre-synthesized poly(glycidyl methacrylate) (PGMA) backbone. The resulting polymer can be used in photoresist formulations.

Experimental Workflow

G cluster_reagents A Glycidyl Methacrylate (GMA) B Poly(glycidyl methacrylate) (PGMA) A->B  Polymerization C PGMA Solution B->C  Dissolution D Reaction Mixture C->D  Addition of Reagents D->D E Precipitated Polymer D->E  Precipitation F Purified Photosensitive Polymer E->F  Purification reagent1 RAFT Polymerization reagent2 2-Butanone/THF reagent3 This compound, TBAB reagent4 Heat (80°C), Nitrogen reagent5 Methanol reagent6 Vacuum Drying

Caption: Grafting of this compound onto PGMA.

Experimental Protocol
  • Synthesis of PGMA: Synthesize poly(glycidyl methacrylate) (PGMA) with a target molecular weight via reversible addition-fragmentation chain-transfer (RAFT) polymerization using a suitable chain transfer agent (e.g., 2-phenyl-2-propyl benzodithioate).

  • Dissolution: Dissolve the synthesized PGMA (e.g., 0.75 g, 5.28 mmol of repeat units) and a catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 91.43 mg, 0.28 mmol) in a mixture of 2-butanone (12.00 mL) and tetrahydrofuran (THF) (3.00 mL).

  • Addition of this compound: Add this compound (e.g., 1.82 g, 10.56 mmol) to the polymer solution.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80°C and maintain under a nitrogen atmosphere for 48 hours.

  • Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding it to methanol. Repeat the precipitation process twice to ensure removal of unreacted reagents.

  • Drying: Dry the resulting naphthoic acid-containing polymer under vacuum at 50°C.

III. Application in Photoresists

Derivatives of this compound can be incorporated into photoresist formulations. These are typically composed of a polymer matrix, a photoactive compound (such as a this compound ester), and a solvent. For chemically amplified resists, a photoacid generator (PAG) is also included. The general composition of such a photoresist is as follows:

  • Polymer Binder: Provides adhesion and film-forming properties.

  • Photoactive Compound/Sensitizer: A derivative of this compound.

  • Solvent: To dissolve the components and allow for spin-coating.

  • Photoacid Generator (PAG) (for chemically amplified resists): Generates an acid upon exposure to light.

The specific formulation and processing conditions will depend on the desired properties of the photoresist, such as sensitivity, resolution, and contrast.

Conclusion

This compound and its derivatives offer a versatile platform for the development of advanced photosensitive materials. The protocols provided herein for the synthesis of a photosensitizer and a functional polymer serve as a starting point for further research and development in the fields of photolithography, 3D printing, and functional coatings. The quantitative data on the spectroscopic properties of this compound can aid in the design of new materials with tailored light-absorbing characteristics. Further investigation into the photophysical properties of other this compound derivatives and the performance of formulated photoresists is encouraged to fully exploit the potential of this class of compounds.

References

Application Notes and Protocols for Flow Cytometry Assays Using Fluorescent 2-Naphthoic Acid Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluorescently labeled 2-naphthoic acid derivatives have emerged as powerful tools in flow cytometry for the characterization and screening of ligands targeting specific cellular receptors. This application note focuses on the use of these probes in competitive binding assays, particularly for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic diseases.[1][2][3][4] The high affinity and specificity of these fluorescent probes enable quantitative analysis of receptor-ligand interactions at the single-cell level, facilitating high-throughput screening of potential drug candidates.

The core structure of these probes is based on potent and selective antagonists like 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN).[1][2][5] By conjugating a fluorophore, such as Alexa Fluor 488, to this this compound scaffold, researchers have developed high-affinity fluorescent probes that allow for direct and sensitive detection of receptor binding using flow cytometry.[1][2]

Key Applications:

  • Receptor Binding Assays: Quantify the binding of the fluorescent probe to cells expressing the target receptor.

  • Competitive Binding Assays: Determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace the fluorescent probe.[6]

  • High-Throughput Screening: Screen large compound libraries for novel receptor antagonists.[7][8]

  • Receptor Quantification: Determine the percentage of cells expressing the target receptor in a heterogeneous population.[6]

Signaling Pathway

The P2Y14 receptor, a target for the described this compound probes, is a Gi-coupled GPCR.[6] Upon activation by its endogenous ligand, UDP-glucose, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways involved in inflammation.[6] The fluorescent this compound probes act as antagonists, blocking this signaling cascade by preventing the binding of the natural agonist.

P2Y14_Signaling_Pathway cluster_cell Cell Membrane P2Y14R P2Y14 Receptor Gi_protein Gi Protein P2Y14R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Inflammatory Response PKA->Response Modulates UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Probe Fluorescent 2-Naphthoic Acid Probe (Antagonist) Probe->P2Y14R Blocks

Caption: P2Y14 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Direct Saturation Binding Assay

This protocol is designed to determine the binding affinity (Kd) of the fluorescent this compound probe to the target receptor.

Materials:

  • Cells expressing the target receptor (e.g., hP2Y14R-expressing CHO cells).[1]

  • Assay Buffer (e.g., PBS with 0.1% BSA).

  • Fluorescent this compound probe.

  • Unlabeled antagonist (for non-specific binding).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in Assay Buffer to a concentration of 1-2 x 10^6 cells/mL.

  • Serial Dilution: Prepare serial dilutions of the fluorescent probe in Assay Buffer.

  • Incubation:

    • For total binding, add 50 µL of cell suspension to tubes containing 50 µL of the fluorescent probe dilutions.

    • For non-specific binding, prepare a parallel set of tubes containing the fluorescent probe dilutions and an excess of unlabeled antagonist (e.g., 1000-fold higher concentration). Then add 50 µL of the cell suspension.[6]

  • Equilibration: Incubate the tubes for 60 minutes at 4°C in the dark.

  • Washing: Add 1 mL of ice-cold Assay Buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant. Repeat the wash step twice.[6]

  • Data Acquisition: Resuspend the cell pellets in 500 µL of Assay Buffer and acquire the fluorescence data on a flow cytometer. Collect 10,000-20,000 events per sample.[6]

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate specific binding by subtracting the MFI of the non-specific binding from the MFI of the total binding.

    • Plot the specific binding (MFI) against the concentration of the fluorescent probe and fit the data to a one-site binding model to determine the Kd.

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled test compounds.

Materials:

  • Same as Protocol 1.

  • Unlabeled test compounds.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Compound Dilution: Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • Incubation:

    • Prepare tubes containing the fluorescent probe at a constant concentration (typically at or near its Kd value).

    • Add the serial dilutions of the unlabeled test compounds to the tubes.

    • Include control tubes for maximum binding (cells + fluorescent probe only) and non-specific binding (cells + fluorescent probe + excess unlabeled antagonist).[6]

    • Add 50 µL of the cell suspension to each tube.

  • Equilibration: Incubate for 60 minutes at 4°C in the dark.

  • Washing: Wash the cells as described in Protocol 1.

  • Data Acquisition: Resuspend the cells and acquire data on a flow cytometer as described in Protocol 1.

  • Data Analysis:

    • Determine the MFI for each sample.

    • Normalize the data by setting the maximum binding to 100% and the non-specific binding to 0%.

    • Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Cell Suspension (1-2x10^6 cells/mL) Incubation Incubation (Cells + Probe +/- Compound) Cell_Prep->Incubation Probe_Dilution Fluorescent Probe Serial Dilution Probe_Dilution->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Washing Wash Cells (Remove unbound probe) Incubation->Washing FCM_Acquisition Flow Cytometry Data Acquisition Washing->FCM_Acquisition Data_Analysis Data Analysis (MFI, IC50, Ki) FCM_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

how to improve 2-Naphthoic acid solubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Naphthoic Acid Solubilization

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral aqueous buffer?

A1: this compound is a poorly water-soluble aromatic carboxylic acid. Its low solubility in neutral water (<0.5 g/L) is due to the hydrophobic nature of the naphthalene ring system, which dominates over the hydrophilic character of the single carboxylic acid group[1][2]. For the molecule to dissolve, energetically unfavorable interactions between the hydrophobic parts and water must be overcome.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a carboxylic acid with a pKa of approximately 4.17-4.2, it is predominantly in its neutral, poorly soluble form at pH values below its pKa[1][2][3]. By increasing the pH of the buffer to be at least 1.5 to 2 units above the pKa (i.e., pH > 6.2), the carboxylic acid group deprotonates to form the much more soluble 2-naphthoate salt[4][5].

Q3: I cannot change the pH of my experiment. What are my other options?

A3: If pH modification is not feasible, several other techniques can be employed. These include the use of organic co-solvents, surfactants, or cyclodextrins to form inclusion complexes. Each method has specific advantages and is suitable for different experimental contexts.

Q4: Which co-solvents are effective for this compound?

A4: this compound is soluble in organic solvents like ethanol, methanol, and DMSO[1][6][7]. These can be used as co-solvents with your aqueous buffer. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer, but care must be taken to avoid precipitation.

Q5: When should I consider using cyclodextrins?

A5: Cyclodextrins are an excellent choice when the addition of organic co-solvents or pH changes might interfere with your experimental system (e.g., in cell-based assays). These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the nonpolar naphthalene moiety of this compound, while their hydrophilic exterior ensures solubility in water[8][9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used derivatives[7][10].

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues.

Problem: Precipitate forms when diluting a concentrated stock (e.g., in DMSO) into the aqueous buffer.

This common issue, known as "crashing out," occurs when the concentration of this compound in the final buffer exceeds its solubility limit under those conditions.

G start Precipitate Observed During Dilution check_conc Is the final concentration too high? start->check_conc check_dmso Is the final co-solvent (e.g., DMSO) percentage too high? check_conc->check_dmso No sol_reduce_conc Reduce final concentration of this compound. check_conc->sol_reduce_conc Yes sol_enhancer Use a solubilization enhancer (pH, Cyclodextrin). check_dmso->sol_enhancer No sol_reduce_dmso Decrease co-solvent %. Use a more concentrated stock. check_dmso->sol_reduce_dmso Yes sol_reduce_conc->sol_enhancer sol_alternative Consider alternative solubilization methods. sol_reduce_dmso->sol_alternative

Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Converts the insoluble acid to its highly soluble carboxylate salt.Buffer pH > 6.5Simple, cost-effective, avoids organic solvents.Not suitable for pH-sensitive experiments (e.g., cell culture, enzyme assays).
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.DMSO, Ethanol (0.1% - 5% v/v)Easy to prepare concentrated stocks; effective at high concentrations.Can be toxic to cells or interfere with assays at higher concentrations.
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic part.HP-β-CD, SBE-β-CD (1-10 mM)Biocompatible, low toxicity, highly effective for aromatic compounds.Can be more expensive; may interact with other components of the medium.
Surfactants Forms micelles that encapsulate the hydrophobic compound.Tween-80, Cremophor EL (<1% v/v)High solubilization capacity.Can interfere with biological membranes and protein function.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is ideal for applications where the final solution pH can be maintained above 6.5.

  • Prepare a basic stock solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve it in a small volume of 0.1 M NaOH. The acid will react to form the soluble sodium 2-naphthoate salt.

    • Gently warm or sonicate if needed to aid dissolution.

    • Adjust the final volume with deionized water to make a concentrated stock (e.g., 10-100 mM).

  • Prepare the final buffer:

    • Add the required volume of the basic stock solution to your target buffer (e.g., PBS, TRIS).

    • Ensure the final pH of the solution is at least 2 units above the pKa of this compound (i.e., pH ≥ 6.2).

    • Verify the final pH with a calibrated pH meter and adjust if necessary.

G cluster_0 Stock Preparation cluster_1 Final Buffer Preparation A Weigh 2-Naphthoic Acid Powder B Dissolve in 0.1 M NaOH A->B C Create Concentrated Stock Solution B->C D Add Stock to Target Buffer C->D E Ensure Final pH > 6.2 D->E F Verify pH E->F

Protocol 2: Solubilization using a Co-solvent (DMSO)

Use this method when pH modification is not possible, but small amounts of an organic solvent are tolerable.

  • Prepare a concentrated stock solution:

    • Dissolve this compound in 100% DMSO to the highest possible concentration (e.g., 100 mg/mL)[7]. Use gentle heating or sonication if necessary. This will be your primary stock.

    • Store the stock solution at room temperature or as recommended, protected from light and moisture.

  • Dilute into aqueous buffer:

    • Gently vortex or swirl the aqueous buffer.

    • While the buffer is mixing, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in your buffer is as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is the preferred method for sensitive biological experiments where pH changes and organic solvents must be avoided.

  • Prepare the cyclodextrin solution:

    • Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 100 mM). HP-β-CD is highly water-soluble.

  • Form the inclusion complex:

    • Add an excess amount of this compound powder directly to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should be protected from light.

  • Isolate the solubilized fraction:

    • After incubation, remove the undissolved this compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.

    • The clear filtrate now contains the solubilized this compound/HP-β-CD complex.

  • Determine the concentration:

    • The concentration of this compound in the filtrate must be determined analytically, for example, using UV-Vis spectrophotometry at its λmax. A standard curve of this compound in a solubilizing solvent (like methanol or basic buffer) will be required.

References

Technical Support Center: Optimizing 2-Naphthoic Acid Synthesis via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-naphthoic acid using Grignard reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 2-bromonaphthalene and magnesium, followed by carboxylation.

Issue Possible Cause(s) Troubleshooting Steps
Grignard reaction fails to initiate (no bubbling, heat, or color change). 1. Presence of moisture: Glassware, solvents, or reagents may not be completely dry. Grignard reagents are highly sensitive to protic sources. 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction.1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled anhydrous solvents like diethyl ether or THF. 2. Activate the magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[1][2] Gentle warming with a heat gun can also help initiate the reaction.[3]
Low yield of this compound. 1. Incomplete Grignard reagent formation: Not all of the 2-bromonaphthalene or magnesium has reacted. 2. Premature quenching of Grignard reagent: Exposure to moisture or atmospheric CO2 before the addition of dry ice. 3. Inefficient carboxylation: Poor temperature control or insufficient carbon dioxide. 4. Side reactions: Wurtz coupling or formation of ketone byproducts.1. Optimize Grignard formation: Ensure the magnesium is fully consumed before proceeding. Allow for sufficient reaction time (e.g., 1-3 hours) and maintain a gentle reflux. 2. Maintain inert atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the Grignard formation and before carboxylation. 3. Control carboxylation temperature: Add the Grignard reagent to a large excess of crushed dry ice (solid CO2) at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[2][3] 4. Minimize side reactions: Add the 2-bromonaphthalene solution dropwise to the magnesium suspension to keep its concentration low and reduce Wurtz coupling.
Presence of significant byproducts (e.g., naphthalene, binaphthyl). 1. Naphthalene impurity: The Grignard reagent was quenched by a proton source (e.g., water). 2. Binaphthyl impurity (Wurtz coupling): The Grignard reagent reacted with unreacted 2-bromonaphthalene.1. Strict anhydrous technique: Re-evaluate all drying procedures for glassware, solvents, and starting materials. 2. Slow addition of halide: Add the 2-bromonaphthalene solution slowly and dropwise to the magnesium to maintain a low concentration of the halide.
Formation of a ketone byproduct. The initially formed magnesium carboxylate can be attacked by a second molecule of the Grignard reagent.Carry out the carboxylation at a very low temperature (e.g., -78 °C) by adding the Grignard reagent to a slurry of crushed dry ice. This minimizes the chance of the Grignard reagent reacting with the carboxylate salt.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing the Grignard reagent for this compound synthesis?

A1: Both anhydrous diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for Grignard reactions.[4] Diethyl ether has a lower boiling point, which can make it easier to maintain a gentle reflux during reagent formation. THF is a better solvent for some Grignard reagents and can sometimes lead to faster reaction times. The choice may depend on the specific laboratory conditions and downstream processing.

Q2: Why is it critical to use anhydrous conditions?

A2: Grignard reagents are extremely strong bases and will react readily with any protic compounds, including trace amounts of water. If water is present, it will protonate and destroy the Grignard reagent, converting it to naphthalene and stopping the desired reaction. This is a common cause of reaction failure or low yields.

Q3: How can I be certain my Grignard reagent has formed?

A3: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, a gentle reflux of the solvent, and often a change in the color of the reaction mixture to a cloudy gray or brownish solution.

Q4: What is the purpose of adding iodine or 1,2-dibromoethane?

A4: These are used as initiators. Iodine can etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to react with the alkyl halide. 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, which helps to activate the magnesium surface.[1][2]

Q5: What are the most common side reactions, and how can they be minimized?

A5: The two most common side reactions are Wurtz coupling, which forms binaphthyl, and protonation of the Grignard reagent by moisture to form naphthalene. Wurtz coupling can be minimized by the slow, dropwise addition of 2-bromonaphthalene to the magnesium. Protonation is avoided by maintaining strict anhydrous conditions.

Q6: Can I use gaseous CO2 instead of dry ice?

A6: Yes, bubbling dry CO2 gas through the Grignard solution is an alternative to adding the solution to crushed dry ice.[2] It is crucial to ensure the CO2 is dry and to maintain a low reaction temperature to prevent side reactions.

Quantitative Data on Reaction Parameters

The yield of this compound is highly dependent on precise experimental conditions. The following table summarizes expected yields based on variations in key parameters, as extrapolated from typical Grignard carboxylation procedures.

Parameter Condition Expected Yield (%) Notes
Solvent Anhydrous Diethyl Ether60-70Standard solvent, requires careful temperature control due to its volatility.
Anhydrous THF65-75Can sometimes improve solubility and reaction rate.
Carboxylation Temperature 0 °C50-60Higher risk of side reactions, such as ketone formation.
-78 °C (Dry ice/acetone bath)70-85Optimal for minimizing side reactions and maximizing yield.[3]
Addition of 2-bromonaphthalene Rapid Addition40-50Increases the likelihood of Wurtz coupling, forming binaphthyl byproduct.
Slow, Dropwise Addition65-80Minimizes Wurtz coupling by keeping the concentration of the halide low.[4]
Atmosphere Air<10Grignard reagent is rapidly destroyed by moisture and oxygen in the air.
Inert (Nitrogen or Argon)65-85Essential for protecting the highly reactive Grignard reagent.

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Carboxylation

This protocol is based on established procedures for Grignard reactions and carboxylation.

1. Preparation of Glassware and Reagents:

  • All glassware (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel) must be thoroughly flame-dried under vacuum or oven-dried at >120 °C and cooled under a stream of dry nitrogen or argon.[4]

  • Magnesium turnings should be fresh.

  • Solvents (diethyl ether or THF) must be anhydrous.

  • 2-bromonaphthalene should be pure and dry.

2. Grignard Reagent Formation:

  • Set up the flame-dried flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromonaphthalene (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small amount of the bromide solution to the magnesium to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[2]

3. Carboxylation:

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, crush a large excess of dry ice (solid CO2).

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[2]

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

4. Work-up and Purification:

  • Quench the reaction by slowly adding a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Separate the aqueous basic layer and acidify it with cold dilute hydrochloric acid to a pH of 2-3 to precipitate the this compound.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain pure this compound.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dry Reagents & Solvents (2-Bromonaphthalene, Mg, Ether/THF) grignard Grignard Reagent Formation (Reflux under N2) reagents->grignard glassware Flame-Dried Glassware glassware->grignard carboxylation Carboxylation (Addition to Dry Ice at -78°C) grignard->carboxylation quench Acidic Quench (Dilute HCl) carboxylation->quench extract Extraction (Ether & NaHCO3) quench->extract precipitate Acidification & Precipitation extract->precipitate purify Recrystallization precipitate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Grignard_Carboxylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation (Acidic Work-up) r_mgx 2-Naphthyl-MgBr co2 O=C=O r_mgx->co2 Nucleophilic attack intermediate [2-Naphthyl-COO]⁻ MgBr⁺ (Halomagnesium Carboxylate) co2->intermediate intermediate2 [2-Naphthyl-COO]⁻ MgBr⁺ h3o H₃O⁺ product This compound h3o->product intermediate2->product Protonation

Caption: Reaction mechanism for Grignard carboxylation.

References

troubleshooting low yield in 2-Naphthoic acid carboxylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-naphthoic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the carboxylation of 2-naphthol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Kolbe-Schmitt reaction with 2-naphthol, but my overall yield is very low or I'm recovering mostly starting material. What are the common causes?

Low yields in the Kolbe-Schmitt reaction are often traced back to several critical factors:

  • Incomplete Formation of the Alkali Naphthoxide: The reaction's first step is the deprotonation of 2-naphthol to form the more nucleophilic alkali naphthoxide salt. Ensure you are using a sufficiently strong base (like NaOH or KOH) and that the reaction to form the salt is complete before introducing carbon dioxide.

  • Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water. The use of dry alkali metal 2-naphthoxide and dry carbon dioxide is crucial for good yields.[1] Moisture can consume the reactive naphthoxide intermediate.

  • Insufficient CO2 Pressure: The carboxylation step requires CO2 to act as an electrophile. Many procedures require high CO2 pressure (e.g., up to 100 atm) to drive the reaction forward.[2] The product yield is often directly governed by the reaction pressure.[3]

  • Poor Agitation: In gas-solid phase reactions, it is vital to keep the reaction mass thoroughly mixed.[1] Inadequate agitation prevents fresh surfaces of the naphthoxide salt from being exposed to the carbon dioxide, leading to an incomplete reaction.[1]

Q2: My reaction produced a mixture of hydroxynaphthoic acid isomers instead of the single, pure product I intended. How can I improve regioselectivity?

Regioselectivity in the carboxylation of 2-naphthol is highly dependent on the reaction conditions, primarily temperature and the choice of the alkali metal cation.[2]

  • Temperature Control: At lower temperatures (e.g., ~100°C), the formation of 2-hydroxy-1-naphthoic acid is often favored.[4] As the temperature increases, thermodynamic products become more prevalent, leading to the formation of 3-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthoic acid.[4] Running the reaction at excessively high temperatures can also decrease the yield of the desired product.[4]

  • Choice of Alkali Metal: The cation plays a significant role. Using sodium 2-naphthoxide may favor one isomer, while potassium 2-naphthoxide can provide high selectivity for another, such as 6-hydroxy-2-naphthoic acid.[4] The separation of the alkali cation from the naphthoxide enhances its reactivity towards CO2.[5]

Q3: What is the specific role of the alkali metal (sodium vs. potassium) in determining the final product?

The alkali metal cation influences the electronic distribution and steric environment of the 2-naphthoxide intermediate. Potassium 2-naphthoxide, for instance, has been shown to yield higher amounts of all hydroxynaphthoic acids compared to sodium 2-naphthoxide under certain conditions.[4] Specifically, the potassium salt can provide high selectivity for 6-hydroxy-2-naphthoic acid, whereas the sodium salt may yield only small amounts of this isomer.[4] This is because the larger potassium ion interacts differently with the naphthoxide, influencing the position of the electrophilic attack by CO2.

Q4: How can decarboxylation affect my yield, and what steps can be taken to minimize it?

Decarboxylation is the reverse reaction where the newly added carboxylic acid group is lost as CO2. This side reaction is particularly problematic at higher temperatures.[4] If your target product is thermally labile, elevated temperatures used to drive the carboxylation can simultaneously promote its decomposition back to 2-naphthol. To minimize this, it is essential to:

  • Identify the optimal temperature that favors carboxylation without initiating significant decarboxylation.

  • Avoid unnecessarily long reaction times at high temperatures.

  • The addition of certain salts, like K2CO3, has been shown to help suppress the decarboxylation of the hydroxynaphthoic acid product.[4]

Troubleshooting Guide

This guide addresses specific problems encountered during the carboxylation of 2-naphthol.

ProblemPotential CauseRecommended Solution
Low or No Product Incomplete formation of the alkali 2-naphthoxide salt.Ensure 2-naphthol is fully dissolved and reacted with a strong base (e.g., NaOH, KOH) under anhydrous conditions before carboxylation.[5]
Presence of water in reagents or reaction vessel.Use thoroughly dried glassware and dry reagents. A patent for a similar process specifies using "dry sodium beta-naphtholate" and "dry carbon dioxide".[1]
Insufficient CO2 pressure or poor CO2 delivery.Ensure the reaction vessel is properly sealed and pressurized to the required level. Check for leaks in the system. Yield is often governed by pressure.[3]
Inadequate mixing in a heterogeneous reaction.For solid-phase reactions, use a mechanism like a ball mill or a rotating autoclave to ensure the entire solid mass is continuously exposed to the CO2 atmosphere.[1]
Poor Regioselectivity (Mixture of Isomers) Incorrect reaction temperature.Temperature is a key determinant of the isomeric product ratio.[4] Lower temperatures (~100-125°C) tend to favor 2-hydroxy-1-naphthoic acid, while higher temperatures (>200°C) favor isomers like 3-hydroxy-2-naphthoic acid.[2][4]
Incorrect choice of alkali metal cation.The product selectivity is strongly affected by the type of alkali cation.[3] Potassium salts often lead to different isomer ratios than sodium salts. For example, potassium 2-naphthoxide gives high selectivity for 6-hydroxy-2-naphthoic acid.[4]
Product Degradation (Dark Color, Low Yield) Reaction temperature is too high, causing decarboxylation.Reduce the reaction temperature. Yields can decrease at higher temperatures due to decarboxylation.[4]
Extended reaction time at elevated temperatures.Optimize the reaction time. Increased reaction time at high temperatures can lead to a decrease in the desired isomer and an increase in others or decomposition.[4]
Oxidative side reactions.Ensure the reaction is carried out under an inert CO2 atmosphere to prevent oxidation of the electron-rich naphthol species.

Quantitative Data on Reaction Conditions

The tables below summarize how different experimental parameters can influence the outcome of the carboxylation reaction.

Table 1: Effect of Temperature and Alkali Metal on Product Selectivity

Alkali MetalTemperatureMajor Product(s)Key Observation
Sodium/Potassium373 K (100 °C)2-hydroxy-1-naphthoic acidHigh yield and selectivity for the 1-carboxylated product is achieved at this lower temperature.[4]
Sodium/Potassium> 373 K (> 100 °C)3-hydroxy-2-naphthoic acidAs temperature increases, the yield of 2-hydroxy-1-naphthoic acid decreases, and selectivity for 3-hydroxy-2-naphthoic acid increases.[4]
Potassium513-573 K (240-300 °C)6-hydroxy-2-naphthoic acidThe yield of 6-hydroxy-2-naphthoic acid increases with higher temperatures when using the potassium salt.[4]
Sodium513-573 K (240-300 °C)3-hydroxy-2-naphthoic acidThe sodium salt primarily yields the 3-hydroxy-2-naphthoic acid isomer at these temperatures, with only small amounts of the 6-hydroxy isomer.[4]

Experimental Protocols

Protocol 1: General Procedure for the Kolbe-Schmitt Carboxylation of 2-Naphthol

This protocol provides a general framework. Specific temperatures, pressures, and reagents should be optimized based on the desired isomeric product as detailed in the tables above.

1. Preparation of Dry Alkali 2-Naphthoxide:

  • In a suitable reaction vessel (e.g., a high-pressure autoclave), add 2-naphthol.

  • Under an inert atmosphere (e.g., Nitrogen), add an equimolar amount of a strong base such as sodium hydroxide or potassium hydroxide.

  • If performing the reaction in a solvent, add a dry, high-boiling point aprotic solvent. Alternatively, for a solid-phase reaction, the reagents are mixed as dry powders.[1]

  • Heat the mixture gently under vacuum to remove any water formed during the salt formation, ensuring a completely anhydrous naphthoxide salt. This desiccation step is critical.[5]

2. Carboxylation:

  • Seal the autoclave. Purge the vessel with dry carbon dioxide.

  • Pressurize the autoclave with CO2 to the desired pressure (this can range from atmospheric to over 100 atm).[1][2]

  • Begin agitation and heat the reaction mixture to the target temperature. Temperature control is crucial for regioselectivity.[4] A multi-stage heating profile (e.g., an initial period at 150°C followed by a final stage at 250°C) may be employed for certain isomers.[1]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., several hours).

3. Work-up and Isolation:

  • Cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

  • Dissolve the solid reaction product in hot water.

  • Filter the solution to remove any unreacted starting material or insoluble impurities.

  • Acidify the clear filtrate with a mineral acid, such as hydrochloric acid (HCl), until the solution is acidic (pH ~2-3).[6]

  • The desired hydroxynaphthoic acid will precipitate out of the solution.

  • Cool the mixture to maximize precipitation and collect the solid product by filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Low Yield or No Product q1 Was the Starting Material Consumed? start->q1 q2 Is the Product a Mixture of Isomers? q1->q2 No sol1 Issue with Naphthoxide Formation or CO2 Pressure. Verify base, pressure & temp. q1->sol1 Yes q3 Were Anhydrous Conditions Maintained? q2->q3 No sol3 Optimize for Selectivity: - Adjust Temperature - Change Alkali Cation (Na/K) q2->sol3 Yes q4 Was Agitation Sufficient? q3->q4 Yes sol5 Moisture is a likely cause. Thoroughly dry all reagents, solvents, and glassware. q3->sol5 No sol2 Recovered Starting Material. Re-evaluate reaction conditions (Temp, Pressure, Time). q4->sol2 Yes sol6 Improve mixing to ensure proper contact between reagents (especially in solid phase). q4->sol6 No sol4 Reaction is Not Selective. Analyze product ratio and correlate with conditions.

Caption: A troubleshooting workflow for diagnosing low yield in 2-naphthol carboxylation.

ReactionPathways start 2-Naphthoxide + CO2 p1 2-Hydroxy-1-naphthoic Acid (Kinetic Product) start->p1 Low Temperature (~100-125 °C) p2 3-Hydroxy-2-naphthoic Acid (Thermodynamic Product) start->p2 High Temperature (>200 °C) p3 6-Hydroxy-2-naphthoic Acid start->p3 High Temperature + K+ Cation p1->p2 Isomerization at High Temperature

Caption: Simplified reaction pathways based on temperature and cation choice.

References

Technical Support Center: Purification of 2-Naphthoic Acid by Recrystallization from Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Naphthoic acid via recrystallization from alcohol-based solvents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this case, impure this compound is dissolved in a minimal amount of hot alcohol. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent and are separated by filtration.

Q2: Which alcohol is the best solvent for recrystallization of this compound?

A2: Both methanol and ethanol are suitable solvents for the recrystallization of this compound as it is soluble in both.[1][2][3][4] The choice between them may depend on the specific impurities present in your sample. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It is advisable to perform a small-scale solvent screening to determine the optimal solvent for your specific batch of this compound.

Q3: What is the expected recovery yield for this recrystallization?

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The purity of the recrystallized product can be assessed by several methods. A common and straightforward technique is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point range of 185-187 °C.[2][3] A broad or depressed melting point range typically indicates the presence of impurities. Other analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR) can also be employed for a more quantitative purity assessment.

Experimental Protocols

General Protocol for Recrystallization of this compound from Alcohol

This protocol provides a general guideline for the recrystallization of this compound from either methanol or ethanol.

Materials:

  • Crude this compound

  • Methanol or Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen alcohol (methanol or ethanol) to its boiling point. Add a small portion of the hot alcohol to the flask containing the this compound and swirl. Continue adding the hot alcohol in small portions until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same alcohol used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the melting point of this compound.

Data Presentation

Table 1: Solubility of this compound in Alcohols

SolventTemperatureSolubility
AlcoholNot SpecifiedSoluble[1][3][4]
MethanolNot Specified1 g / 10 mL[2]
AlcoholNot Specified20 mg / mL[1]

Note: The provided search results offer limited quantitative data on the temperature-dependent solubility of this compound in alcohols. The values presented are as reported in the sources and may not reflect solubility at specific temperatures.

Troubleshooting Guides

Problem 1: this compound does not dissolve in the hot alcohol.

Possible Cause Solution
Insufficient solvent.Gradually add more hot alcohol until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.
The alcohol is not hot enough.Ensure the alcohol is at or near its boiling point before adding it to the this compound.
Insoluble impurities are present.If a portion of the solid does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it.

Problem 2: No crystals form upon cooling.

Possible Cause Solution
Too much solvent was used.The solution is not supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution cooled too quickly.Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass stirring rod just below the surface of the solution to induce crystal formation. Alternatively, add a small "seed" crystal of pure this compound.

Problem 3: Oily product forms instead of crystals.

Possible Cause Solution
The melting point of the impure this compound is lower than the boiling point of the solvent.This can happen if the sample is highly impure. Try using a lower-boiling point alcohol or a mixed solvent system.
The solution is too concentrated.Add a small amount of additional hot alcohol to the oily mixture, reheat until clear, and then cool slowly.

Problem 4: Low recovery of purified this compound.

Possible Cause Solution
Too much solvent was used.The majority of the compound remains dissolved in the mother liquor. Concentrate the filtrate by evaporation and cool to recover more crystals. Note that these second-crop crystals may be less pure.
Premature crystallization during hot filtration.Ensure the filtration apparatus and the solution are kept hot during the filtration process.
Incomplete crystallization.Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Washing with solvent that is not cold.Washing the crystals with room temperature or warm solvent will dissolve some of the product. Always use ice-cold solvent for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation A Crude this compound C Dissolve A->C B Hot Alcohol B->C D Hot Filtration (optional) C->D Insoluble impurities present E Cooling & Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Alcohol F->G H Drying G->H I Pure this compound Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oily Product Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingRate Cooling too fast? NoCrystals->CoolingRate ImpurityIssue High impurity level? OilingOut->ImpurityIssue LowYield->TooMuchSolvent WashingIssue Improper washing? LowYield->WashingIssue Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes SlowCool Cool slowly CoolingRate->SlowCool Yes SeedCrystal Add seed crystal CoolingRate->SeedCrystal No ChangeSolvent Change solvent/Use co-solvent ImpurityIssue->ChangeSolvent Yes CheckWash Use ice-cold solvent for washing WashingIssue->CheckWash Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include the oxidation of 2-methylnaphthalene, the carboxylation of a Grignard reagent derived from a 2-halonaphthalene, and the haloform reaction of methyl 2-naphthyl ketone.[1][2][3] The choice of method often depends on the available starting materials, desired scale, and safety considerations.

Q2: How can I monitor the progress of my this compound synthesis reaction?

A2: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[4] These techniques allow for the visualization of the consumption of starting materials and the formation of the product.

Q3: What are the typical purification methods for crude this compound?

A3: Crude this compound is commonly purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[3] Another method involves dissolving the crude product in an alkaline solution, followed by filtration to remove insoluble impurities, and then re-precipitation of the acid by acidification.[2] For more persistent impurities, column chromatography can be employed.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Optimize reaction time and temperature based on the chosen synthetic route. Monitor the reaction by TLC or GC to ensure completion. For oxidation of 2-methylnaphthalene, ensure sufficient pressure and reaction time.[1]
Poor Quality of Reagents: Degradation or impurities in starting materials, reagents, or solvents.Use freshly purified reagents and anhydrous solvents, especially for Grignard reactions where moisture is detrimental.[2]
Inefficient Grignard Reagent Formation: Inactive magnesium or presence of moisture.Use fresh, activated magnesium turnings. A crystal of iodine can be used as an initiator.[2] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.[2]
Formation of Byproducts Side Reactions: Depending on the synthesis method, various side reactions can occur. For instance, in Grignard carboxylation, side reactions can be minimized by keeping the temperature low.[2]Optimize Reaction Conditions: Carefully control the reaction temperature. For Grignard carboxylation, maintain the temperature between -7°C and -2°C during the addition of carbon dioxide.[2]
Over-oxidation or Incomplete Oxidation: In the oxidation of 2-methylnaphthalene, other oxidation products can form.Adjust the concentration of the oxidizing agent and the reaction conditions (temperature, pressure) to favor the formation of the carboxylic acid.[1][5]
Difficulty in Product Isolation/Purification Presence of Emulsions during Extraction: This can make phase separation difficult.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product Oiling Out During Recrystallization: The product separates as an oil instead of crystals.Ensure the correct solvent or solvent mixture is used for recrystallization. The solution should be saturated at high temperature and allowed to cool slowly without agitation.
Contamination with Starting Material: Unreacted starting material co-precipitates with the product.Optimize the reaction to drive it to completion. If necessary, employ column chromatography for purification.[4]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)
Oxidation of 2-Methylnaphthalene2-MethylnaphthaleneCo-Mn-Br catalyst, O₂120Not SpecifiedUp to 80%[1]
Grignard Carboxylation2-BromonaphthaleneMg, CO₂-7 to 0Not Specified-
Haloform ReactionMethyl 2-naphthyl ketoneSodium hypochlorite60-7030-40 min87-88[3]
Copper-Catalyzed OxidationAlcoholNHI-1, CuCl, O₂50Not Specified98[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Methylnaphthalene [1]

  • Reaction Setup: In a high-pressure reactor, combine 2-methylnaphthalene, acetic acid (as the solvent), and the Co-Mn-Br catalyst system.

  • Reaction Execution: Pressurize the reactor with molecular oxygen to 0.6 MPa. Heat the mixture to 120°C and maintain stirring.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. Filter the reaction mixture.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Wash the resulting solid with water, then neutralize with a 5% NaOH solution. The aqueous solution is then acidified with 5% HCl to precipitate the this compound. The product is collected by filtration and dried.

Protocol 2: Synthesis of this compound via Haloform Reaction [3]

  • Hypochlorite Solution Preparation: Prepare a fresh solution of sodium hypochlorite.

  • Reaction Execution: In a flask equipped with a stirrer and a thermometer, warm the sodium hypochlorite solution to 55°C. Add methyl 2-naphthyl ketone and stir vigorously. The temperature will rise exothermically. Maintain the temperature between 60-70°C by cooling in an ice bath as needed. Continue stirring for an additional 30 minutes after the initial exothermic reaction subsides.

  • Work-up: Cool the reaction mixture and destroy any excess hypochlorite by adding a solution of sodium bisulfite.

  • Purification: Carefully acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from 95% ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (e.g., 2-Methylnaphthalene) reaction_vessel Reaction Vessel (High-Pressure Reactor) start->reaction_vessel reagents Reagents (Catalyst, Solvent, Oxidant) reagents->reaction_vessel heating_stirring Heating & Stirring (e.g., 120°C, 0.6 MPa O₂) reaction_vessel->heating_stirring filtration Filtration heating_stirring->filtration extraction Solvent Evaporation & Acid-Base Extraction filtration->extraction precipitation Precipitation extraction->precipitation purification Recrystallization precipitation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes byproducts Byproduct Formation? start->byproducts No reagent_quality Poor Reagent Quality? incomplete_reaction->reagent_quality No optimize_conditions Optimize Time/ Temp/Pressure incomplete_reaction->optimize_conditions Yes purify_reagents Use Fresh/ Purified Reagents reagent_quality->purify_reagents Yes reagent_quality->byproducts No success Improved Yield optimize_conditions->success purify_reagents->success control_temp Control Reaction Temperature byproducts->control_temp Yes byproducts->success No adjust_stoichiometry Adjust Reagent Stoichiometry control_temp->adjust_stoichiometry adjust_stoichiometry->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing Oral Bioavailability of 2-Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of 2-Naphthoic acid derivatives. Given their therapeutic potential, particularly as P2Y14 receptor antagonists, overcoming their inherent bioavailability challenges is a critical step in their development.[1][2][3]

Troubleshooting Guides

Issue: Low Oral Bioavailability Observed in Preclinical Animal Models

Poor oral bioavailability of this compound derivatives is a common challenge, often stemming from their physicochemical properties.[1][4] A key example is the potent P2Y14R antagonist, a 4-phenyl-2-naphthoic acid derivative known as PPTN, which exhibits an oral bioavailability of only 5% in mice due to its amphiphilic and zwitterionic nature.[1][4]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation cluster_4 Outcome start Low Oral Bioavailability of This compound Derivative physchem Assess Physicochemical Properties: - Solubility (pH-dependent) - Lipophilicity (LogP/LogD) - Zwitterionic character start->physchem perm Evaluate Permeability: - In vitro assays (e.g., Caco-2) physchem->perm If solubility is the main issue formulation Formulation Strategies: - Solid dispersions - Lipid-based formulations physchem->formulation Alternative/Complementary approach prodrug Prodrug Synthesis: - Mask carboxylic acid and/or amine - Ester or carbamate prodrugs perm->prodrug If permeability is also a concern invitro In Vitro Characterization: - Prodrug stability (plasma, intestinal microsomes) - Solubility of prodrug prodrug->invitro formulation->invitro invivo In Vivo Pharmacokinetic Study: - Oral administration of prodrug - Determine Cmax, Tmax, AUC, F% invitro->invivo end Enhanced Oral Bioavailability invivo->end

Caption: Troubleshooting workflow for low oral bioavailability.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: this compound derivatives often contain both a carboxylic acid and a basic amine moiety, leading to a zwitterionic character at physiological pH, which can limit solubility.[1][4]

    • Solution 1: Prodrug Approach. Masking the carboxylic acid group as an ester or the amine as a carbamate can neutralize the zwitterionic character and improve solubility and permeability.[2][4] For instance, an N,N-dimethylamidomethyl esterification of the carboxylic acid has been successfully used to create orally active prodrugs of 4-phenyl-2-naphthoic acid derivatives.[1]

    • Solution 2: Formulation Strategies.

      • Solid Dispersions: Incorporating the compound into a hydrophilic polymer matrix can enhance its dissolution rate.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic compounds.[5]

  • Low Permeability: The polarity introduced by the carboxylic acid and amine groups can hinder passive diffusion across the intestinal epithelium.

    • Solution: Prodrug Synthesis. By increasing the lipophilicity of the molecule, prodrugs can enhance membrane permeability. The choice of the promoiety should be carefully considered to ensure it is efficiently cleaved in vivo to release the active parent drug.[6]

  • First-Pass Metabolism: While not explicitly documented as a primary issue for this class, it is a potential contributor to low bioavailability.

    • Solution: Prodrug Design. Prodrugs can be designed to be resistant to gut and liver enzymes, allowing more of the parent drug to reach systemic circulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of 4-phenyl-2-naphthoic acid derivatives like PPTN?

A1: The primary reason is their amphiphilic and zwitterionic nature.[1][4] The presence of both an acidic carboxylic acid and a basic piperidine or similar amine group leads to the formation of a zwitterion at physiological pH. This can result in poor aqueous solubility and low permeability across the gastrointestinal membrane, significantly limiting oral absorption.

Q2: How does the prodrug approach enhance the oral bioavailability of these compounds?

A2: The prodrug approach works by temporarily masking one or both of the ionizable groups (the carboxylic acid and the amine).[2][4] This has several benefits:

  • Neutralizes Zwitterionic Character: This can lead to improved solubility in the gastrointestinal fluids.

  • Increases Lipophilicity: A more lipophilic molecule can more easily pass through the lipid bilayers of the intestinal cells.

  • Protects from Premature Metabolism: The promoiety can shield the parent molecule from enzymatic degradation in the gut and liver.

Once absorbed, the promoiety is cleaved by enzymes (e.g., esterases) in the plasma or tissues to release the active this compound derivative.

Q3: What are some examples of successful prodrug strategies for this compound derivatives?

A3: A notable successful strategy is the esterification of the carboxylic acid. For example, an N,N-dimethylamidomethyl ester prodrug of a 4-phenyl-2-naphthoic acid derivative was shown to be orally bioavailable. Another example is the development of mono- and double-prodrugs of the P2Y14R antagonist MRS4833, which demonstrated efficacy upon oral administration in a mouse model of chronic neuropathic pain.[3]

Q4: What in vitro assays should I perform before moving to in vivo pharmacokinetic studies with a new prodrug?

A4: Before proceeding to animal studies, it is crucial to conduct the following in vitro assays:

  • Chemical Stability: Assess the stability of the prodrug at different pH values simulating the gastrointestinal tract (e.g., pH 1.2, 6.8).

  • Enzymatic Stability: Evaluate the stability of the prodrug in the presence of plasma and intestinal and liver microsomes to ensure it is sufficiently stable to be absorbed but will be converted to the active drug.

  • Solubility: Determine the aqueous solubility of the prodrug to confirm an improvement over the parent compound.

  • Permeability: Use in vitro models like Caco-2 or PAMPA assays to predict the intestinal permeability of the prodrug.

Q5: What key parameters should be evaluated in an in vivo pharmacokinetic study for a new orally administered prodrug?

A5: The key pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of Selected 4-Phenyl-2-naphthoic Acid Derivatives

CompoundSpeciesRoute of AdministrationDose (mg/kg)Cmax (µM)t1/2 (h)Oral Bioavailability (F%)Reference
PPTN (1) Mouse----5[1]
MRS4833 (15) Mousei.p.1.00.503.01Not Reported[1]
i.p.3.01.34.32
i.p.10.04.04.15
i.v.0.5-2.36
Prodrug of 2b (63) Mouses.c.10~3.4 (as 2b)2.63 (as 2b)Not Reported[1]

Note: Data is compiled from different studies and may not be directly comparable. Cmax for the prodrug of 2b is an approximation based on the reported peak concentration of the active drug 2b after subcutaneous administration of the prodrug.

Experimental Protocols

Protocol 1: Synthesis of an N,N-dimethylamidomethyl Ester Prodrug

This protocol is a general guideline for the esterification of the carboxylic acid moiety of a this compound derivative.

Workflow for Prodrug Synthesis:

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization cluster_4 Final Product start This compound Derivative (with free carboxylic acid) reaction React with N,N-dimethyl- (chloromethyl)amine hydrochloride in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., DMF) start->reaction workup Aqueous work-up to remove salts reaction->workup purification Purification by column chromatography or recrystallization workup->purification characterization Confirm structure and purity using: - NMR (1H, 13C) - Mass Spectrometry (MS) - High-Performance Liquid  Chromatography (HPLC) purification->characterization end N,N-dimethylamidomethyl Ester Prodrug characterization->end

Caption: Workflow for the synthesis of an ester prodrug.

Materials:

  • This compound derivative

  • N,N-dimethyl(chloromethyl)amine hydrochloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable aprotic solvent

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound derivative in anhydrous DMF.

  • Add potassium carbonate to the solution and stir.

  • Add N,N-dimethyl(chloromethyl)amine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester prodrug.

  • Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound derivative prodrug.

Materials:

  • Test compound (prodrug)

  • Vehicle suitable for oral and intravenous administration (e.g., saline, PEG400/water)

  • Male or female CD-1 or C57BL/6J mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes for IV injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment (LC-MS/MS) for drug quantification in plasma

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Dose Preparation: Prepare the dosing solutions for both oral and IV administration in the selected vehicle.

  • Animal Grouping: Divide the animals into two groups: one for oral administration and one for IV administration (n=3-5 per group).

  • Dosing:

    • Oral Group: Administer the prodrug via oral gavage at the desired dose.

    • IV Group: Administer the prodrug or parent compound via tail vein injection at a lower dose.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the parent drug (and potentially the prodrug) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

References

Technical Support Center: Refining the Work-up Procedure for 2-Naphthoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 2-Naphthoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the carbonation of a Grignard reagent derived from 2-bromonaphthalene and the oxidation of 2-methylnaphthalene. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My yield of this compound is consistently low. What are the general factors I should investigate?

A2: Low yields can stem from several factors. For Grignard-based syntheses, ensure all glassware is meticulously dried and that anhydrous solvents are used, as Grignard reagents are highly sensitive to moisture. In oxidation reactions, the catalyst system, reaction temperature, and pressure are critical parameters that may need optimization. Incomplete reactions or the formation of side products are also common culprits. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is highly recommended.

Q3: What are the key considerations for the purification of this compound?

A3: The primary method for purifying crude this compound is recrystallization. The choice of solvent is crucial for effective purification. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature. Common solvents for recrystallization include ethanol, toluene, and aqueous ethanol mixtures. Acid-base extraction can also be employed to remove non-acidic impurities.

Troubleshooting Guides

Grignard Synthesis Work-up Issues
Problem Possible Cause Solution
Low yield of this compound after work-up. Incomplete Grignard reagent formation.Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction.[1]
Presence of moisture in reagents or glassware.Flame-dry all glassware and use anhydrous solvents.[1]
Inefficient carbonation.Ensure the carbon dioxide is dry and that the reaction temperature is kept low (around 0 °C) during its addition to minimize side reactions.[2]
Oily product that is difficult to crystallize. Presence of unreacted starting material (2-bromonaphthalene) or biphenyl byproduct.Purify the crude product using column chromatography or perform a thorough acid-base extraction to separate the acidic this compound from neutral impurities.
Formation of a large amount of biphenyl byproduct. This is a common side reaction in Grignard synthesis (Wurtz-type coupling).Use a higher grade of magnesium and ensure a slow, controlled addition of the 2-bromonaphthalene to maintain a low concentration of the halide in the reaction mixture.
Oxidation of 2-Methylnaphthalene Work-up Issues
Problem Possible Cause Solution
Incomplete oxidation of 2-methylnaphthalene. Insufficient reaction time, temperature, or pressure.Optimize the reaction conditions. For Co-Mn-Br catalyst systems, temperatures around 120-140 °C and pressures up to 0.6 MPa have been shown to be effective.[3]
Catalyst deactivation.Ensure the purity of the catalyst components. Water can have a negative effect on the oxidation, so the reaction should be carried out under anhydrous conditions.[3]
Presence of byproducts such as 2-naphthaldehyde. Incomplete oxidation.Increase the reaction time or the concentration of the oxidizing agent.
Over-oxidation and degradation of the product.Carefully control the reaction temperature and time to avoid degradation of the desired product.
Difficulty in separating the product from the catalyst. The catalyst salts may co-precipitate with the product.After the reaction, the mixture can be filtered to remove the solid catalyst. The product can then be precipitated by acidifying the filtrate. Washing the crude product with water is important to remove any remaining inorganic salts.[3]
Crystallization and Purification Issues
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The melting point of the impure compound is lower than the temperature of the solution at supersaturation.- Reduce the rate of cooling.[4]- Use a more dilute solution.[4]- Introduce a seed crystal to encourage nucleation.[4]
No crystals form upon cooling. The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to induce precipitation.[4]
Crystals are colored or appear impure. Impurities are co-precipitating with the product.- Perform a hot filtration of the recrystallization solution to remove insoluble impurities.- Consider treating the solution with activated charcoal to remove colored impurities before crystallization.

Experimental Protocols

Protocol 1: Work-up for this compound Synthesis via Grignard Reaction
  • Quenching the Reaction: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and a dilute acid (e.g., 1 M HCl or 10% H₂SO₄) with vigorous stirring. This step protonates the magnesium salt of the carboxylic acid and dissolves any unreacted magnesium.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).[5]

  • Acid-Base Extraction: Combine the organic layers and wash them with a saturated sodium bicarbonate or sodium hydroxide solution (2 x 50 mL). The this compound will be deprotonated and move into the aqueous basic layer as its sodium salt.[2]

  • Isolation of Crude Product: Separate the aqueous basic layer and cool it in an ice bath. Slowly acidify the aqueous solution with cold, dilute hydrochloric acid to a pH of 2-3. The this compound will precipitate out of the solution.[2]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the crude this compound in a desiccator or a vacuum oven.

Protocol 2: Work-up for this compound Synthesis via Oxidation of 2-Methylnaphthalene
  • Catalyst Removal: After the reaction is complete, cool the reaction mixture and filter it to remove the solid catalyst.

  • Solvent Removal: If the reaction was performed in a solvent, remove the solvent from the filtrate under reduced pressure.

  • Dissolution and Filtration: Dissolve the remaining solid residue in a dilute aqueous sodium hydroxide solution. Filter the solution to remove any insoluble impurities.

  • Precipitation: Cool the alkaline filtrate in an ice bath and acidify it with a dilute mineral acid (e.g., 5% HCl) to precipitate the this compound.[3]

  • Filtration and Washing: Collect the crude product by filtration and wash it thoroughly with water.[3]

  • Drying: Dry the purified this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
WaterInsoluble[5]
Hot WaterSlightly soluble
EthanolSoluble
Diethyl EtherSoluble
MethanolSoluble
Ethyl AcetateSoluble (20 mg/ml)[5]

Table 2: Typical Reaction Conditions for the Oxidation of 2-Methylnaphthalene

ParameterValueReference
Catalyst SystemCo-Mn-Br[3]
Temperature120 - 140 °C[3]
Pressure0.6 MPa[3]
SolventAcetic Acid[3]
Reported YieldUp to 93%[3]

Visualizations

Experimental_Workflow_Grignard_Workup start Grignard Reaction Mixture quench Quench with Acid/Ice start->quench Protonation extraction Extract with Organic Solvent quench->extraction Separation base_wash Wash with Aqueous Base extraction->base_wash Purification Step acidify Acidify Aqueous Layer base_wash->acidify Isolate Product Salt filter Filter Precipitate acidify->filter Precipitation dry Dry Solid filter->dry product Crude this compound dry->product

Caption: Experimental workflow for the work-up of this compound from a Grignard synthesis.

Purification_Decision_Tree start Crude this compound check_impurities Assess Nature of Impurities start->check_impurities neutral_impurities Mainly Neutral Impurities (e.g., unreacted starting material) check_impurities->neutral_impurities Yes acidic_impurities Mainly Acidic or Colored Impurities check_impurities->acidic_impurities No acid_base_extraction Perform Acid-Base Extraction neutral_impurities->acid_base_extraction recrystallization Perform Recrystallization acidic_impurities->recrystallization acid_base_extraction->recrystallization Followed by charcoal_treatment Consider Activated Charcoal Treatment recrystallization->charcoal_treatment If colored pure_product Pure this compound recrystallization->pure_product If not colored charcoal_treatment->pure_product

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 2-Naphthoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-naphthoic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with tunable biological activities. These compounds have shown promise as modulators of key cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their roles as P2Y14 receptor antagonists, allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, and agonists/antagonists of the aryl hydrocarbon receptor (AhR). We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the naphthalene ring. Strategic modifications can dramatically alter the potency, selectivity, and efficacy of these compounds, tailoring them for specific therapeutic applications.

P2Y14 Receptor Antagonism

The P2Y14 receptor, a Gi-coupled GPCR activated by UDP-sugars, is implicated in inflammatory and immune responses.[1] Analogs of this compound have been identified as potent and selective antagonists of this receptor.[2]

A key structural feature for high-affinity P2Y14 receptor antagonism is the presence of a substituent at the 4-position of the this compound core. For instance, the derivative 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a highly potent and selective antagonist.[3] Structure-activity relationship studies have revealed that modifications to the piperidine moiety of PPTN can be made to attach fluorescent probes while retaining high affinity.[3] For example, chain-elongated alkynyl or amino derivatives of PPTN can be used for "click" chemistry or amide coupling to fluorophores.[3] This has led to the development of exceptionally high-affinity fluorescent probes like MRS4174 (Ki = 80 pM), which is a derivative of an alkynyl precursor of PPTN.[3]

Table 1: SAR of this compound Analogs as P2Y14 Receptor Antagonists

CompoundStructureModification from Lead Compound (PPTN)Ki (nM)[4]
6 (PPTN) 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid-0.3 ± 0.1
19 N/AN/A120 ± 8
20 N/AShort alkyne chain extension from piperidine2.7 ± 1.2
22 N/ALong alkyne chain extension from piperidine13.0 ± 1.1
23 N/ACyclized piperidine derivative2.0 ± 0.2
24 N/AN-acylpiperidine6.7 ± 2.2
25 N/AN-acylpiperidine8.3 ± 1.9
26 N/ABoc-aminopropyl derivative26.0 ± 6.0
Allosteric Modulation of NMDA Receptors

Over-activation of NMDA receptors is implicated in various neurological disorders.[5] this compound and its derivatives have been identified as allosteric inhibitors of NMDA receptors.[5][6]

The unsubstituted this compound exhibits low activity. However, the addition of a hydroxyl group at the 3-position significantly increases inhibitory activity, particularly at GluN1/GluN2C and GluN1/GluN2D receptor subtypes.[5][6] Further substitutions with halogens and phenyl groups on the 2-hydroxy-3-naphthoic acid scaffold can lead to more potent inhibitors.[5][6] For example, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) is a potent, non-selective inhibitor with an IC50 of approximately 2 µM for all NMDA receptor subtypes.[5][6] Interestingly, removal of the hydroxyl group from UBP618, as seen in UBP628 and UBP608, enhances selectivity for the GluN1/GluN2A subtype.[5][6]

Table 2: SAR of this compound Analogs as NMDA Receptor Inhibitors

CompoundStructureKey SubstitutionsIC50 (µM) at GluN2A[6]IC50 (µM) at GluN2B[6]IC50 (µM) at GluN2C[6]IC50 (µM) at GluN2D[6]
This compound Unsubstituted->100>100>100>100
UBP552 3-Hydroxy-2-naphthoic acid3-OH>100>10025 ± 319 ± 2
UBP618 1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid1-Br, 2-OH, 6-Phenyl2.1 ± 0.22.3 ± 0.21.8 ± 0.11.9 ± 0.1
UBP628 1-Bromo-6-phenylnaphthalene-2-carboxylic acid1-Br, 6-Phenyl (no 2-OH)12 ± 142 ± 556 ± 678 ± 9
UBP608 6-Phenyl-2-naphthoic acid6-Phenyl (no 2-OH)28 ± 3>100>100>100
Aryl Hydrocarbon Receptor (AhR) Activity

The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in cellular responses to environmental toxins and in regulating immune responses.[7] Certain hydroxylated and carboxylated derivatives of this compound have been shown to act as AhR agonists or antagonists.[7][8]

For instance, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is a potent AhR agonist.[7][8] Structure-activity studies have shown that the presence of one or both 1,4-dihydroxy substituents is crucial for CYP1A1 induction, a marker of AhR activation, and this activity is significantly enhanced by the 2-carboxyl group.[7][8] In contrast, 1- and 2-naphthol exhibit partial AhR antagonist activity.[7][8]

Table 3: SAR of this compound Analogs as AhR Modulators

CompoundStructureActivityKey Findings[7][8]
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) 1,4-dihydroxy, 2-carboxyPotent AhR Agonist1,4-dihydroxy and 2-carboxy groups are critical for activity.
1-Hydroxy-2-naphthoic acid (1-HNA) 1-hydroxy, 2-carboxyAhR AgonistLess potent than 1,4-DHNA.
4-Hydroxy-2-naphthoic acid (4-HNA) 4-hydroxy, 2-carboxyAhR AgonistLess potent than 1,4-DHNA.
This compound 2-carboxyInactiveThe carboxyl group alone is insufficient for AhR activation.
1-Naphthol 1-hydroxyPartial AhR AntagonistLacks the carboxyl group.
2-Naphthol 2-hydroxyPartial AhR AntagonistLacks the carboxyl group.

Experimental Protocols

P2Y14 Receptor Antagonism: cAMP Assay

This assay measures the ability of this compound analogs to antagonize the inhibition of adenylyl cyclase by a P2Y14 receptor agonist.[9]

  • Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are harvested and seeded into 96-well plates.

    • Cells are pre-incubated with various concentrations of the test compounds (this compound analogs).

    • Cells are then stimulated with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: The concentration-response curves are plotted to determine the IC50 values of the antagonists.

NMDA Receptor Inhibition: Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound analogs on NMDA receptor-mediated currents in Xenopus oocytes expressing specific NMDA receptor subtypes.[6]

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits of the NMDA receptor.

  • Electrophysiological Recording:

    • Two-electrode voltage clamp recordings are performed on the oocytes.

    • The oocytes are perfused with a solution containing the NMDA receptor agonists glutamate and glycine to elicit a baseline current.

    • The test compounds (this compound analogs) are co-applied with the agonists at various concentrations.

  • Data Analysis: The percentage of inhibition of the agonist-induced current is calculated for each concentration of the test compound to determine the IC50 value.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound analogs on cancer cell lines.[10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for SAR studies.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14 P2Y14 Receptor G_protein Gi/o Protein P2Y14->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14 Analog This compound Analog (Antagonist) Analog->P2Y14 ATP ATP ATP->AC Response Inhibition of Inflammatory Response cAMP->Response

P2Y14 Receptor Signaling Pathway

NMDA_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_ion NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Analog This compound Analog (Allosteric Inhibitor) Analog->NMDA_R Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream

NMDA Receptor Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2 Complex AhR_ARNT AhR-ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_transcription Initiation Analog This compound Analog (Ligand) Analog->AhR_complex Binding

Aryl Hydrocarbon Receptor Signaling Pathway

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR Lead Lead Compound (this compound) Analogs Analog Synthesis Lead->Analogs Screening Primary Screening (e.g., Binding Assay) Analogs->Screening Functional Functional Assays (e.g., cAMP, Electrophysiology) Screening->Functional Data Data Collection (IC50, Ki) Functional->Data Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->Data SAR_analysis SAR Determination Data->SAR_analysis Optimization Lead Optimization SAR_analysis->Optimization Optimization->Analogs Iterative Process

General Experimental Workflow for SAR Studies

References

A Comparative Analysis of 2-Naphthoic Acid and its Methyl Ester in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the biological activities, experimental evaluation, and theoretical comparison of 2-Naphthoic acid and its methyl ester analog.

In the realm of medicinal chemistry, the structural modification of lead compounds is a cornerstone of drug discovery. The esterification of a carboxylic acid to its corresponding methyl ester is a common strategy employed to modulate physicochemical properties and, consequently, biological activity. This guide provides a comparative overview of this compound and its methyl ester, Methyl 2-naphthoate. While direct head-to-head experimental data in the same biological assays are limited in publicly available literature, this comparison synthesizes the existing data for each compound and explores the theoretical implications of their structural differences.

Physicochemical and Biological Activity Profile

The primary difference between this compound and Methyl 2-naphthoate is the functional group at the 2-position of the naphthalene ring: a carboxylic acid versus a methyl ester. This seemingly minor change has significant implications for the molecule's properties and its interaction with biological systems. Esterification of a carboxylic acid generally increases lipophilicity and reduces the potential for ionic interactions, which can enhance cell membrane permeability.[1] This may lead to higher intracellular concentrations of the methyl ester compared to the parent carboxylic acid, potentially resulting in increased potency in cell-based assays.[1]

CompoundBiological Target/AssayActivityQuantitative Data
This compound Cinnamic acid 4-hydroxylase (CYP73A1)SubstrateMetabolized with catalytic turnover and efficiency similar to the physiological substrate, cinnamic acid.[2]
Methyl 2-naphthoate Cinnamic acid 4-hydroxylase (CYP73A1)InhibitorStrong ligand but not metabolized; acts as a potent inhibitor.[2]
Methyl 2-naphthoate Derivatives Inhibition of Nitric Oxide (NO) Production (LPS-stimulated RAW264.7 macrophages)Anti-inflammatoryEnantiomer 1a: IC50 = 41.9 µM; Enantiomer 3b: IC50 = 26.2 µM.[3]

Signaling Pathways and Experimental Workflows

Derivatives of Methyl 2-naphthoate have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. Specifically, they have been found to suppress the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.[3]

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Naphthoate Methyl 2-Naphthoate Derivatives Naphthoate->MAPK Inhibition Naphthoate->NFkB Inhibition

Caption: Inhibition of Inflammatory Pathways by Methyl 2-Naphthoate Derivatives.

A general workflow for a head-to-head comparison of this compound and its methyl ester in biological assays would involve parallel testing in a panel of relevant assays.

G General Experimental Workflow for Comparison cluster_compounds Test Compounds cluster_assays Biological Assays CompoundA This compound Assay1 Cell-based Assay (e.g., Anti-inflammatory) CompoundA->Assay1 Assay2 Enzyme Inhibition Assay (e.g., CYP73A1) CompoundA->Assay2 Assay3 ADME/Tox Assays (Permeability, Cytotoxicity) CompoundA->Assay3 CompoundB Methyl 2-Naphthoate CompoundB->Assay1 CompoundB->Assay2 CompoundB->Assay3 Data Data Analysis and Comparison Assay1->Data Assay2->Data Assay3->Data

Caption: General Experimental Workflow for Comparing this compound and its Methyl Ester.

Experimental Protocols

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of methyl 2-naphthoate derivatives.[3]

  • Cell Culture: Murine RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (this compound or Methyl 2-naphthoate) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, is determined from the dose-response curve.

Enzyme Activity Assay: Cinnamic acid 4-hydroxylase (CYP73A1)

This protocol describes a fluorometric assay designed to measure the catalytic activity of CYP73As using this compound as a substrate.[2]

  • Enzyme Preparation: Microsomes containing CYP73A1 are prepared from transgenic yeast or plant species.

  • Reaction Mixture: The reaction mixture contains the microsomal preparation, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: The reaction is initiated by the addition of this compound to the reaction mixture. For inhibitor studies, Methyl 2-naphthoate would be pre-incubated with the enzyme before the addition of the substrate.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Fluorescence Measurement: The formation of the hydroxylated product of this compound is monitored by measuring the increase in fluorescence at a specific excitation and emission wavelength.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. For inhibition studies, the Ki value for Methyl 2-naphthoate can be determined by measuring the reaction rates at different substrate and inhibitor concentrations.

Conclusion

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Cyanidin 3-sophoroside (hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of "Cyanidin 3-sophoroside (hydrochloride)," a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by aligning with five specific intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. By utilizing these precise search terms, researchers can more effectively access relevant studies, protocols, and data, thereby accelerating their scientific inquiries.

Below is a categorized table of long-tail keywords to guide content creation and enhance the discoverability of research related to Cyanidin 3-sophoroside (hydrochloride).

CategoryLong-tail Keyword
Foundational & Exploratory "natural sources of Cyanidin 3-sophoroside"
"Cyanidin 3-sophoroside (hydrochloride) chemical structure"
"biosynthesis pathway of Cyanidin 3-sophoroside in plants"
"spectroscopic properties of Cyanidin 3-sophoroside"
"antioxidant activity of Cyanidin 3-sophoroside"[1]
"anti-inflammatory properties of Cyanidin 3-sophoroside"
"Cyanidin 3-sophoroside as a polyphenol oxidase inhibitor"[2]
"bioavailability and metabolism of Cyanidin 3-sophoroside"
"health benefits of dietary Cyanidin 3-sophoroside"[1]
"Cyanidin 3-sophoroside in traditional medicine"
Methodological & Application "HPLC method for Cyanidin 3-sophoroside quantification"
"extraction of Cyanidin 3-sophoroside from raspberries"
"using Cyanidin 3-sophoroside (hydrochloride) in cell culture"
"protocol for assessing PPO inhibition by Cyanidin 3-sophoroside"
"Cyanidin 3-sophoroside as a natural food colorant application"[1]
"in vivo experimental design for Cyanidin 3-sophoroside studies"
"measuring antioxidant capacity of Cyanidin 3-sophoroside in vitro"
"synthesis of Cyanidin 3-sophoroside standard for research"
"application of Cyanidin 3-sophoroside in nutraceuticals"
"use of Cyanidin 3-sophoroside in cosmetic formulations"
Troubleshooting & Optimization "Cyanidin 3-sophoroside (hydrochloride) stability at different pH"[3]
"temperature degradation of Cyanidin 3-sophoroside solutions"[4]
"how to dissolve Cyanidin 3-sophoroside hydrochloride for assays"
"improving Cyanidin 3-sophoroside extraction efficiency"
"common issues in HPLC analysis of Cyanidin 3-sophoroside"
"preventing degradation of Cyanidin 3-sophoroside during storage"[4]
"optimization of mobile phase for Cyanidin 3-sophoroside HPLC"
"interference in spectroscopic measurement of Cyanidin 3-sophoroside"
"solubility of Cyanidin 3-sophoroside in different organic solvents"
"troubleshooting low yield in Cyanidin 3-sophoroside purification"
Validation & Comparative "Cyanidin 3-sophoroside vs Cyanidin 3-glucoside antioxidant activity"
"comparative analysis of anthocyanin profiles in different berries"[5][6][7][8]
"validating HPLC method for Cyanidin 3-sophoroside using mass spec"
"comparison of Cyanidin 3-sophoroside activity in different cell lines"
"in vitro vs in vivo antioxidant effects of Cyanidin 3-sophoroside"
"relative stability of Cyanidin 3-sophoroside and other anthocyanins"
"cross-reactivity of Cyanidin 3-sophoroside in enzyme assays"
"bioavailability comparison of different cyanidin glycosides"
"efficacy of Cyanidin 3-sophoroside versus synthetic antioxidants"
"comparative study of extraction methods for anthocyanins"

References

Cross-Validation of 2-Naphthoic Acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of bioactivity assays for 2-Naphthoic acid and its derivatives. By objectively comparing performance across various experimental platforms and providing detailed methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of this chemical scaffold. The information is presented in clearly structured tables, with detailed experimental protocols and visual diagrams of key signaling pathways and workflows to facilitate understanding and replication.

Quantitative Bioactivity Data

The bioactivity of this compound and its derivatives has been evaluated across several assay types, including ligand-gated ion channel modulation, antimicrobial susceptibility, and cytotoxicity against cancer cell lines. The following tables summarize the key quantitative findings from these studies.

CompoundAssay TypeTarget/OrganismMetricValue
This compound Ligand-Gated Ion Channel AntagonismGloeobacter violaceus Ligand-Gated Ion ChannelIC5061.4 μM[1]
This compound complex Antibacterial SusceptibilityEscherichia coliMIC>1000 µg/mL[2]
This compound complex Antibacterial SusceptibilityStaphylococcus aureusMIC>1000 µg/mL[2]
1-Hydroxy-2-naphthoic acid complex Antibacterial SusceptibilityEscherichia coliMIC62.5 µg/mL[2]
3-Hydroxy-2-naphthoic acid complex Antibacterial SusceptibilityEscherichia coliMIC62.5 µg/mL[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Gloeobacter violaceus Ligand-Gated Ion Channel (GLIC) Antagonist Assay

This assay determines the inhibitory potential of a compound on the proton-gated ion channel from Gloeobacter violaceus.

1. Expression of GLIC in Xenopus laevis Oocytes:

  • The coding region of GLIC is cloned into an expression vector.

  • Complementary RNA (cRNA) is synthesized in vitro from the linearized vector.

  • Xenopus laevis oocytes are injected with the cRNA and incubated for 2-4 days to allow for channel expression.[3]

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • An oocyte expressing GLIC is placed in a recording chamber continuously perfused with a recording buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).[4]

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • The channel is activated by changing the pH of the perfusion buffer to an acidic pH (e.g., pH 5.0) to induce a current.

3. Antagonist Application and Data Analysis:

  • To test for antagonist activity, the oocyte is pre-incubated with varying concentrations of this compound in the recording buffer.

  • The proton-induced current is then measured in the presence of the compound.

  • The inhibition of the current by this compound is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the channel's activity.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Serial Dilution of the Test Compound:

  • A serial two-fold dilution of the this compound complex is prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 hours).

3. MTT Addition and Incubation:

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_workflow General Bioactivity Assay Workflow Compound This compound (or derivative) Assay_Setup Assay Setup (e.g., Cell Culture, Reagent Prep) Incubation Incubation with Test Compound Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50, MIC determination) Data_Acquisition->Data_Analysis

General workflow for in vitro bioactivity assays.

G cluster_p2y14 P2Y14 Receptor Signaling Pathway Ligand UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor Ligand->P2Y14R activates Antagonist This compound Derivative (Antagonist) Antagonist->P2Y14R inhibits Gi Gαi Protein P2Y14R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (ERK1/2) Gi->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response MAPK->Cellular_Response

P2Y14 receptor signaling pathway modulation.

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates Inhibitor Naphthoquinone Derivative Inhibitor->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Inhibition of the NF-κB signaling pathway.

References

Unveiling AhR Agonism: A Comparative Analysis of 2-Naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 2-Naphthoic acid derivatives as Aryl Hydrocarbon Receptor (AhR) agonists. We delve into their performance, supported by experimental data, to illuminate their potential in therapeutic applications.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular processes such as xenobiotic metabolism, immune responses, and cell differentiation. Its activation by various compounds, including derivatives of this compound, has garnered significant interest for its therapeutic potential. This guide provides a comparative study of these derivatives, focusing on their structure-activity relationships and their efficacy as AhR agonists.

Performance Comparison of this compound Derivatives

The agonistic activity of this compound derivatives on the AhR is highly dependent on the substitution patterns on the naphthoic acid core. The induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are downstream targets of AhR signaling, is a key indicator of agonist activity.

A study on various hydroxylated and carboxylated naphthoic acids revealed significant differences in their ability to activate AhR.[1][2][3][4] Notably, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) emerged as the most potent agonist among the tested hydroxyl/carboxy naphthalene derivatives, with a fold induction response for CYP1A1 and CYP1B1 similar to that of the potent, well-characterized AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3][4]

In contrast, derivatives lacking the hydroxyl groups, such as 1-Naphthoic acid (1-NA) and this compound (2-NA), exhibited minimal to no induction of these target genes, indicating their inactivity as AhR agonists.[1][2] The position and number of hydroxyl groups play a crucial role, with 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) showing less potency than 1,4-DHNA, although they could still induce a maximal response comparable to TCDD in certain cell lines.[1][2][3]

Interestingly, some derivatives, such as 1-naphthol (1-NOH) and 2-naphthol (2-NOH), displayed weak AhR agonist activity and also exhibited partial antagonist activity.[1][2] This dual activity highlights the complexity of ligand-receptor interactions and the potential for developing selective AhR modulators (SAhRMs).

The following table summarizes the comparative AhR agonistic activity of various this compound derivatives based on their ability to induce the expression of the AhR target gene, CYP1A1.

CompoundStructureRelative AhR Agonist Potency (CYP1A1 Induction)Efficacy (Maximal Induction vs. TCDD)
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) Dihydroxylated Naphthoic AcidHighSimilar to TCDD
1-Hydroxy-2-naphthoic acid (1-HNA) Monohydroxylated Naphthoic AcidModerateSimilar to TCDD
4-Hydroxy-2-naphthoic acid (4-HNA) Monohydroxylated Naphthoic AcidModerateSimilar to TCDD
1-Naphthoic acid (1-NA) Naphthoic AcidInactiveMinimal
This compound (2-NA) Naphthoic AcidInactiveMinimal
1-Naphthol (1-NOH) NaphtholWeak Agonist / Partial AntagonistLow
2-Naphthol (2-NOH) NaphtholWeak Agonist / Partial AntagonistLow

Experimental Protocols

The evaluation of this compound derivatives as AhR agonists typically involves cell-based assays that measure the transcriptional activation of AhR target genes. A widely used and robust method is the AhR-responsive luciferase reporter gene assay.

AhR Luciferase Reporter Gene Assay Protocol

This protocol outlines the key steps for assessing the AhR agonist activity of test compounds using a stably transfected luciferase reporter cell line.

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HepG2, MCF-7) stably expressing a luciferase reporter gene under the control of an AhR-responsive element (e.g., Dioxin Response Element - DRE).
  • Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
  • Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Prepare a serial dilution of the this compound derivatives and a positive control (e.g., TCDD) in a suitable solvent (e.g., DMSO).
  • Further dilute the compounds in the cell culture medium to the final desired concentrations. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
  • Remove the growth medium from the seeded cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (medium with solvent only).
  • Incubate the plates for a specific duration (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.

3. Luciferase Activity Measurement:

  • After the incubation period, lyse the cells using a suitable lysis buffer.
  • Add a luciferase substrate solution to each well.
  • Measure the luminescence signal using a luminometer. The intensity of the light produced is directly proportional to the luciferase activity and, consequently, the level of AhR activation.

4. Data Analysis:

  • Normalize the luciferase activity of the compound-treated wells to the vehicle control to determine the fold induction.
  • Plot the fold induction against the compound concentration to generate dose-response curves.
  • Calculate the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound to quantify its potency as an AhR agonist.

Visualizing the Mechanisms

To better understand the processes involved in the evaluation of this compound derivatives as AhR agonists, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative AhR_complex AhR-HSP90-XAP2-p23 Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Dissociation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (AhR Reporter Cell Line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound Derivatives) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 24h) Treatment->Incubation Lysis 6. Cell Lysis Incubation->Lysis Luminescence 7. Luminescence Measurement Lysis->Luminescence Data_Analysis 8. Data Analysis (Fold Induction, EC50) Luminescence->Data_Analysis

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of 2-Naphthoic acid, a significant compound in organic synthesis and materials science.[1] The structural data derived from these studies are crucial for understanding its chemical behavior and for applications in drug development and material design. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison with its isomer, 1-Naphthoic acid, and presenting the experimental data and protocols from key studies.

Comparison of Crystallographic Data: this compound vs. 1-Naphthoic Acid

Single-crystal X-ray diffraction has revealed that this compound and its isomer, 1-Naphthoic acid, exhibit distinct crystal packing and molecular conformations. This compound typically forms centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[2] A key finding is the disorder of the acidic proton in this compound, which is not observed in the ordered structure of 1-Naphthoic acid.[3] This difference in proton ordering has implications for the electronic and chemical properties of the two isomers.

The planarity of the molecule is another distinguishing feature. In this compound, the carboxyl group is nearly coplanar with the naphthalene ring.[2] In contrast, steric hindrance in 1-Naphthoic acid forces the carboxyl group to twist out of the naphthalene plane.[2]

Below is a table summarizing the crystallographic data for this compound from two different studies, one at room temperature and another at a low temperature (153 K), alongside data for 1-Naphthoic acid for comparison.

ParameterThis compound (Room Temp)[2]This compound (153 K)[4][5]1-Naphthoic Acid[3]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/nP2₁/c
a (Å) 30.59Not specified in abstractNot specified in abstract
b (Å) 5.00Not specified in abstractNot specified in abstract
c (Å) 5.63Not specified in abstractNot specified in abstract
β (°) ** 92.6Not specified in abstractNot specified in abstract
Z 444
C-O Bond Lengths (Å) Not specified in abstractNot specified in abstract1.214(3), 1.312(3)
C-C-O Bond Angles (°) **112Slightly altered from room temp124.8(2), 114.2(2)
O···O Distance (Å) 2.54Not specified in abstract2.653(3)
Proton Disorder DisorderedDisorderedOrdered

Experimental Protocols

The following sections detail the methodologies employed in the single-crystal X-ray diffraction studies of this compound.

Crystals of this compound suitable for X-ray diffraction were obtained by crystallization from aqueous ethanol.[2] The resulting crystals were described as colorless prisms.[2]

In the room temperature study, the unit-cell dimensions and space group were determined from rotation and oscillation photographs, as well as Weissenberg and precession films.[2] Mo Kα radiation was used, and intensities were estimated visually.[2] For the low-temperature study at 153 K, a similar X-ray diffraction technique was employed to determine the structure and the degree of disorder of the carboxylic acid group.[4][5]

Experimental Workflow

The general workflow for a single-crystal X-ray diffraction experiment is illustrated in the diagram below. This process involves crystal selection, mounting, data collection, structure solution, and refinement.

experimental_workflow crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting xray_source X-ray Source crystal_mounting->xray_source goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector data_reduction Data Reduction detector->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for single-crystal X-ray diffraction.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides unparalleled detail on the atomic arrangement in a crystalline solid, other techniques can offer complementary information for the characterization of this compound.

  • Powder X-ray Diffraction (PXRD): Useful for identifying crystalline phases and assessing sample purity. It is a faster technique but provides less structural detail than its single-crystal counterpart.

  • Solid-State NMR (ssNMR) Spectroscopy: Can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹H) and can be used to study dynamics and disorder in the solid state.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to study phase transitions, melting points, and thermal stability.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques that can provide information about the functional groups present and their hydrogen bonding interactions.

References

A Comparative Guide to the Biological Activity of 2-Naphthoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the biological activities of various 2-Naphthoic acid analogs. The information herein is collated from peer-reviewed studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts. We present quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Quantitative Comparison of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the naphthalene ring. Modifications can significantly alter the potency and selectivity of these compounds across different biological targets.

P2Y14 Receptor Antagonism

Derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.

Compound/AnalogModificationTargetActivity (IC₅₀/Kᵢ)Reference
PPTN 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acidP2Y14 ReceptorKᵢ = 434 pM[1]
MRS4833 Naphthalene derivative with a bridged piperidine moietyhP2Y14RIC₅₀ = 5.9 nM[1]
Compound 15 (1R,5S,6r)-6-aryl-3-azabicyclo-[3.1.1]heptan-6-ol derivativeP2Y14 ReceptorIC₅₀ = 5.92 nM[2]
Compounds 16 & 17 Seven-membered ring analogsP2Y14 ReceptorIC₅₀ ≈ 10 nM[2]
NMDA Receptor Inhibition

This compound and its derivatives act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are crucial in various neurological conditions.[3]

Compound/AnalogModificationTargetActivity (IC₅₀)Reference
This compound (NPA) -GluN1/GluN2A1.9 mM[4]
UBP618 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acidNMDA Receptors (all subtypes)~ 2 µM[5]
UBP552 -NMDA Receptors3 to 7 µM[5]
UBP621 1-Iodo substitution of 2-hydroxy-3-naphthoic acidNMDA ReceptorsIncreased inhibitory activity[5]
Cytotoxic Activity Against Cancer Cell Lines

Substituted naphthoic acids and their structurally related naphthoquinone analogs have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6] The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/AnalogCancer Cell LineActivity (IC₅₀ in µM)Reference
AMNQ HepG2 (Hepatocarcinoma)0.79[7]
AMNQ CCRF-CEM (Leukemia)0.57[7]
AMNQ U87MG.ΔEGFR (Glioblastoma)0.96[7]
Compound 5e MDA-MB-231, SUIT-2, HT-29Most potent of series[8][9]
Compound 6 HeLa (Cervical Cancer)13.73[10]
Compound 5d Four human cancer cell lines1.2 ± 1.1[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound analogs are provided below.

P2Y14 Receptor Activity Assessment: cAMP Assay

This assay measures the inhibition of adenylyl cyclase, a downstream effect of P2Y14 receptor activation via Gαi coupling.[1]

Materials:

  • P2Y14R-expressing cells

  • P2Y14R agonist (e.g., UDP-glucose)

  • Test compounds (this compound analogs)

  • Forskolin

  • Phosphodiesterase inhibitor

  • cAMP assay kit (e.g., ELISA-based)

Procedure:

  • Cell Culture: Culture P2Y14R-expressing cells to an appropriate density in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the this compound analog (antagonist) for a defined period.

  • Stimulation: Add a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP levels using the cAMP assay kit.

  • Data Analysis: Plot the concentration-response curves to determine the IC₅₀ value of the antagonist.

NMDA Receptor Activity Assessment: Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel currents of NMDA receptors in response to glutamate and glycine, and their modulation by this compound analogs.[11][12]

Materials:

  • Cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells) or brain slices

  • External and internal recording solutions

  • L-glutamate and glycine (agonists)

  • This compound analogs (test compounds)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Cell Preparation: Prepare cells or brain slices for recording and place them in the recording chamber perfused with external solution.

  • Patching: Establish a whole-cell patch-clamp configuration on a target cell.

  • Agonist Application: Apply a solution containing L-glutamate and glycine to activate the NMDA receptors and record the baseline current.

  • Compound Application: Co-apply the this compound analog with the agonists.

  • Data Recording: Record the changes in the NMDA receptor-mediated current in the presence of the test compound.

  • Data Analysis: Analyze the current inhibition to determine the IC₅₀ of the analog.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][13]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound analogs (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.

P2Y14R_Signaling UDP_glucose UDP-glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates G_protein Gαi/o Gβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Analog This compound Analog (Antagonist) Analog->P2Y14R Blocks

P2Y14 Receptor Signaling Pathway

NMDAR_Signaling Glutamate_Glycine Glutamate + Glycine NMDAR NMDA Receptor Glutamate_Glycine->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_influx->Downstream Plasticity_Excitotoxicity Synaptic Plasticity or Excitotoxicity Downstream->Plasticity_Excitotoxicity Analog This compound Analog (Inhibitor) Analog->NMDAR Inhibits

NMDA Receptor Signaling Pathway

Cytotoxicity_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with 2-Naphthoic Acid Analog start->treatment incubation Incubate (24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (3-4h) (Formazan formation) mtt->formazan solubilize Solubilize Formazan (DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC₅₀ read->calculate

MTT Assay Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 2-Naphthoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper handling and disposal of chemical reagents like 2-Naphthoic acid are paramount for ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, consolidating essential safety information and operational protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear approved safety glasses with side-shields or goggles.[2][3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required.[2][3] Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[2] A lab coat or other protective clothing should be worn.[4][5]

  • Respiratory Protection: If working in conditions where dust may be generated, use a NIOSH/MSHA-approved respirator.[4]

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound for easy reference.

PropertyValue
Molecular Formula C₁₁H₈O₂
CAS Number 93-09-4
Melting Point 183 - 187 °C (361.4 - 368.6 °F)[5]
Boiling Point >300 °C (>572 °F) at 760 mmHg[5]
Flash Point 205 °C (401 °F)[2][5]
pH 4.5 (saturated solution)[2][5]
Oral LD50 (Rat) 4500 mg/kg[4]
Incompatible Materials Strong oxidizing agents, Strong bases[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. Adherence to institutional and local regulations is mandatory.

1. Waste Segregation and Collection:

  • Collect waste this compound in a designated, clearly labeled, and sealed container.

  • For solid waste, use a clean, dry container. For solutions, ensure the container is leak-proof.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Spill Management:

  • In the event of a spill, avoid creating dust.[2][3][4]

  • Carefully sweep or shovel the spilled material into a designated waste container.[2][3]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]

  • The recommended method of disposal is to engage a licensed professional waste disposal service.[2]

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not dispose of this compound down the drain or in regular trash.[6]

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention.[1][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[2][5]

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste ppe->segregate collect Collect in a Labeled, Sealed Container segregate->collect spill_check Spill Occurred? collect->spill_check spill_manage Manage Spill: Avoid Dust, Sweep Up spill_check->spill_manage Yes contact_ehs Contact EHS or Licensed Disposal Company spill_check->contact_ehs No spill_manage->collect incinerate Incineration via Licensed Facility contact_ehs->incinerate Follow Regulations improper Improper Disposal: (Drain, Regular Trash) contact_ehs->improper end End: Waste Disposed incinerate->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Naphthoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Naphthoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Ingestion of this substance is harmful.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles or tight-sealing safety goggles that conform to EN166 (EU) or NIOSH (US) standards should be worn.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use.[3][5][6][7]
Body Protection Laboratory CoatA standard laboratory coat or other protective clothing should be worn to prevent skin contact.[4][5]
Respiratory Protection NIOSH/MSHA-Approved RespiratorTo be used when handling the powder outside of a fume hood, or if exposure limits are exceeded, to prevent the inhalation of dust.[4][5][8]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic procedure is essential for the safe handling of this compound throughout the experimental workflow.

Step 1: Preparation

  • Ensure a calibrated and functional chemical fume hood is available.

  • Verify that a safety shower and an eyewash station are accessible and unobstructed.[1]

  • Gather all necessary PPE as detailed in the table above and inspect it for any damage.

  • Cover the work surface with a disposable, absorbent liner to contain any potential spills.

  • Prepare and label all necessary equipment and containers before handling the chemical.

Step 2: Weighing and Transfer

  • Conduct all handling of this compound powder within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula for handling the powder to avoid the creation of dust.[8]

  • If transferring the chemical to a different container, ensure the new container is appropriately labeled with the chemical name and any relevant hazard information.

  • Keep the container tightly closed when not in use.[1][3][9]

Step 3: Experimental Use

  • Handle all solutions containing this compound within the fume hood.

  • Avoid direct contact with skin and eyes.[4] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Solid Waste Disposal

  • All solid waste, including contaminated gloves, weighing paper, and absorbent liners, should be collected in a designated and clearly labeled hazardous waste container.

  • For spills, do not create dust when cleaning up.[3][10] Sweep up the solid material and place it in a suitable, closed container for disposal.[3][10]

Liquid Waste Disposal

  • Collect any liquid waste containing this compound in a designated, labeled hazardous waste container.

  • Do not dispose of this compound down the drain.[3]

Decontamination

  • Thoroughly decontaminate all glassware and equipment that has been in contact with this compound. Rinse with an appropriate solvent (e.g., acetone) inside a fume hood, and collect the rinsate as hazardous waste.

  • Following the solvent rinse, glassware can be washed with soap and water.

Always consult and adhere to your institution's specific guidelines for chemical waste management.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Step 1: Preparation ppe Don PPE prep->ppe Inspect Area & Equipment handling Step 2: Handling (in Fume Hood) ppe->handling Enter Work Area experiment Step 3: Experimentation handling->experiment Proceed with Protocol decontamination Step 4: Decontamination experiment->decontamination Post-Experiment disposal Step 5: Waste Disposal decontamination->disposal Segregate Waste de_ppe Doff PPE disposal->de_ppe Secure Waste wash Wash Hands de_ppe->wash complete Procedure Complete wash->complete

Caption: Workflow for Safe Handling of this compound.

References

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2-Naphthoic acid

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